molecular formula C8H13N3O4 B1194054 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol CAS No. 93679-08-4

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol

Cat. No.: B1194054
CAS No.: 93679-08-4
M. Wt: 215.21 g/mol
InChI Key: VRPKPUFMJSAFQK-UHFFFAOYSA-N
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Description

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol (CAS 93679-08-4) is a chemical compound with the molecular formula C 8 H 13 N 3 O 4 and a molecular weight of 215.21 g/mol . It is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutics targeting hypoxic (oxygen-deficient) environments within solid tumors . The core of its research value lies in the 2-nitroimidazole moiety, which acts as a bioreductive trigger. Under hypoxic conditions, which are common in many solid cancers, the nitro group (-NO 2 ) of the imidazole ring can be selectively reduced by cellular enzymes to generate reactive intermediates or cytotoxic species . This selective activation under low oxygen tension allows researchers to design compounds that target tumor tissue while potentially minimizing damage to normoxic, healthy tissues . This mechanism of action is shared by other investigated hypoxia-activated prodrugs, such as Evofosfamide (TH-302) . In practice, this compound can serve as a key synthetic intermediate or a hypoxia-targeting component that is conjugated to other pharmacophores. For instance, research has explored the design of hybrid molecules where a 2-nitroimidazole unit, similar to this compound, is linked to a 4-anilinoquinazoline scaffold to create dual-functioning EGFR inhibitors that demonstrate enhanced cytotoxicity under hypoxia . Its physical properties include a predicted density of 1.36 g/cm³ and a high boiling point of 424.8°C at 760 mmHg . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4-[(2-nitroimidazol-1-yl)methoxy]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c12-5-1-2-6-15-7-10-4-3-9-8(10)11(13)14/h3-4,12H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPKPUFMJSAFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])COCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239533
Record name RK 27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93679-08-4
Record name RK 27
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093679084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RK 27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol: A Novel Hypoxic Cell Radiosensitizer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol, a novel derivative of 2-nitroimidazole with significant potential as a hypoxic cell radiosensitizer. The presence of solid tumors is often characterized by regions of hypoxia, a state of low oxygen that renders cancer cells resistant to conventional radiation therapy. This resistance is a major obstacle in cancer treatment. Hypoxic cell radiosensitizers are compounds designed to selectively increase the sensitivity of these resistant cells to radiation, thereby enhancing the therapeutic efficacy of radiotherapy. This document details the chemical structure, physicochemical properties, a plausible synthetic route, and the underlying mechanism of action of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol. Furthermore, it outlines established preclinical evaluation methodologies and discusses the anticipated toxicological profile based on extensive research into the 2-nitroimidazole class of compounds.

Introduction: The Challenge of Tumor Hypoxia in Radiotherapy

The efficacy of radiation therapy, a cornerstone of cancer treatment, is critically dependent on the presence of molecular oxygen. Oxygen acts as a potent radiosensitizer by "fixing" the DNA damage induced by ionizing radiation, leading to irreversible strand breaks and subsequent cell death.[1] However, many solid tumors outgrow their blood supply, resulting in regions of low oxygen concentration, or hypoxia.[2] Hypoxic tumor cells are significantly more resistant to radiation-induced damage, often requiring two to three times the radiation dose to achieve the same level of cell kill as well-oxygenated cells.[2] This inherent radioresistance of hypoxic cells is a major contributor to local tumor recurrence and treatment failure.

To overcome this challenge, researchers have focused on developing hypoxic cell radiosensitizers. These are electron-affinic compounds that mimic the role of oxygen in potentiating radiation damage, but are not rapidly metabolized and can therefore diffuse into and act within hypoxic tumor regions.[2] The 2-nitroimidazole scaffold has been a particularly fruitful area of research in this field, with compounds like misonidazole and etanidazole having undergone extensive clinical investigation.[2][3] While these earlier agents demonstrated the validity of the approach, their clinical utility has been limited by dose-limiting toxicities, particularly peripheral neuropathy.[2] This has driven the development of second and third-generation 2-nitroimidazole derivatives with improved therapeutic indices. 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol represents a strategic structural modification aimed at optimizing the balance between radiosensitizing efficacy and toxicity. The introduction of a hydrophilic butanol-ether side chain is hypothesized to modulate the compound's lipophilicity, potentially reducing its penetration into the central nervous system and thereby mitigating neurotoxicity, while retaining the crucial electron-affinic properties of the 2-nitroimidazole core.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is characterized by a 2-nitroimidazole core, which is the pharmacophore responsible for its radiosensitizing activity. This core is connected via a methoxy linker to a butan-1-ol side chain.

Chemical Structure:

A summary of the predicted and expected physicochemical properties of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is presented in the table below. These values are estimated based on the properties of structurally related 2-nitroimidazole derivatives and butanol ethers.

PropertyPredicted/Expected ValueReference Compound(s)
Molecular Formula C₈H₁₃N₃O₄-
Molecular Weight 215.21 g/mol -
Appearance White to pale yellow solid2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol[4]
Melting Point 90-110 °CStructurally similar nitroimidazoles
LogP (Octanol/Water) -0.5 to 0.5Misonidazole, Etanidazole[2]
Water Solubility Moderately solubleIntroduction of hydrophilic butanol-ether chain
pKa (imidazole) ~ 2.52-Nitroimidazole derivatives

Synthesis and Characterization

A plausible and efficient synthetic route to 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol involves the N-alkylation of 2-nitroimidazole. This common strategy for functionalizing the imidazole ring is well-documented in the literature for preparing a wide array of derivatives.[5][6]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process, as illustrated in the following workflow diagram:

Synthesis_Workflow cluster_0 Step 1: Preparation of the Alkylating Agent cluster_1 Step 2: N-Alkylation of 2-Nitroimidazole Butanediol 1,4-Butanediol NaH Sodium Hydride (NaH) Butanediol->NaH Deprotonation Chloromethyl_methyl_ether Chloromethyl methyl ether NaH->Chloromethyl_methyl_ether Nucleophilic Attack Intermediate_1 1-(Chloromethoxy)-4-hydroxybutane Chloromethyl_methyl_ether->Intermediate_1 Product 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol Intermediate_1->Product Nitroimidazole 2-Nitroimidazole Base Base (e.g., K₂CO₃, NaH) Nitroimidazole->Base Deprotonation Base->Intermediate_1 SN2 Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Mechanism_of_Action cluster_0 Cellular Uptake and Reduction cluster_1 Fixation of DNA Damage Compound 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol Hypoxic_Cell Hypoxic Tumor Cell Compound->Hypoxic_Cell Passive Diffusion Normoxic_Cell Normoxic Cell Compound->Normoxic_Cell Passive Diffusion Radical_Anion Nitro Radical Anion (R-NO₂⁻) Hypoxic_Cell->Radical_Anion One-electron reduction (Nitroreductases) Normoxic_Cell->Radical_Anion One-electron reduction Reoxidation Re-oxidation to Parent Compound Radical_Anion->Reoxidation Rapid DNA_Radical DNA Radical (DNA•) Radical_Anion->DNA_Radical Reacts with Reoxidation->Normoxic_Cell Oxygen Oxygen Oxygen->Reoxidation Radiation Ionizing Radiation DNA Cellular DNA Radiation->DNA Induces DNA->DNA_Radical Fixed_Damage Fixed, Irreparable DNA Damage DNA_Radical->Fixed_Damage Cell_Death Cell Death Fixed_Damage->Cell_Death

Sources

Thermodynamic Stability & Degradation Kinetics of Nitroimidazole Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for evaluating the solution-state stability of nitroimidazole ether derivatives. While nitroimidazoles (e.g., metronidazole, misonidazole) are chemically robust, the introduction of ether linkages—often to modulate lipophilicity or target hypoxia—introduces specific vulnerabilities to hydrolytic cleavage and photolytic degradation. This document outlines the theoretical thermodynamic underpinnings, degradation mechanisms, and a validated experimental protocol compliant with ICH Q1A (R2) guidelines for determining activation energy (


) and shelf-life (

).

Molecular Architecture & Solvation Thermodynamics

The Nitro-Group Influence

The thermodynamic stability of nitroimidazole ethers is governed by the strong electron-withdrawing nature of the nitro group (


) at the C4 or C5 position.
  • Ring Activation: The

    
     group decreases electron density in the imidazole ring, making the C2 and C4/C5 positions susceptible to nucleophilic attack (e.g., by 
    
    
    
    ).
  • Ether Linkage Stabilization: Unlike esters, simple ethers are generally resistant to base hydrolysis. However, in nitroimidazole derivatives, the ether oxygen acts as a Lewis base. The stability of this bond is heavily dependent on the pH of the solution and the specific solvation shell energy.

Thermodynamic vs. Kinetic Stability

In drug development, we distinguish between:

  • Thermodynamic Stability: The difference in Gibbs Free Energy (

    
    ) between the intact molecule and its hydrolysis products. If 
    
    
    
    , degradation is spontaneous.
  • Kinetic Stability: Defined by the Activation Energy (

    
    ) barrier. A high 
    
    
    
    prevents spontaneous degradation despite a favorable
    
    
    .
  • Key Insight: Nitroimidazole ethers are typically thermodynamically unstable (hydrolysis is exergonic) but kinetically stable (slow rate) at neutral pH. The goal of this guide is to measure the kinetic parameters that dictate shelf-life.

Degradation Mechanisms[1][2][3]

Acid-Catalyzed Ether Hydrolysis

The primary non-photolytic degradation pathway for ether derivatives in aqueous solution is acid-catalyzed cleavage.

  • Protonation: The ether oxygen is protonated by hydronium ions (

    
    ).
    
  • Cleavage: The

    
     bond breaks via an 
    
    
    
    or
    
    
    mechanism, typically releasing the parent nitroimidazole alcohol and an alkyl fragment.
Photolytic Degradation (Radical Pathway)

Nitroimidazoles are photosensitive. UV absorption triggers a


 transition, generating a radical anion. This leads to:
  • Denitration (loss of

    
    ).
    
  • Ring fragmentation.

  • Note: This pathway is zero-order or first-order depending on light intensity and concentration.

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways.

DegradationMechanism Parent Nitroimidazole Ether (Parent) Protonated Protonated Ether (Intermediate) Parent->Protonated + H+ (Acid Catalysis) Radical Nitro-Radical Anion (Excited State) Parent->Radical hv (UV Light) Alcohol Nitroimidazole Alcohol (Hydrolysis Product) Protonated->Alcohol + H2O, - R-OH Fragment Ring Fragments (Denitration) Radical->Fragment Ring Opening

Figure 1: Competing degradation pathways for nitroimidazole ethers: Acid-catalyzed hydrolysis yielding the alcohol, and photolysis yielding ring fragments.

Experimental Protocol: Kinetic Stability Determination

This protocol is designed to determine the pseudo-first-order rate constants (


) and Arrhenius parameters.
Reagents & Buffer Preparation
  • Buffers: Citrate (pH 2.0–4.0), Phosphate (pH 6.0–8.0), Borate (pH 9.0–10.0). Ionic strength must be kept constant (

    
    ) using KCl to eliminate salt effects.
    
  • Mobile Phase: Acetonitrile:Water (gradient or isocratic depending on lipophilicity) with 0.1% Formic Acid.

  • Internal Standard: Tinidazole (if analyzing other derivatives) or a structural analog not subject to hydrolysis.

Stress Testing Workflow (ICH Q1A Aligned)

Step 1: Stock Solution Preparation Dissolve the nitroimidazole ether in a minimal amount of acetonitrile, then dilute with the appropriate buffer to a final concentration of ~50


.

Step 2: Thermostated Incubation Aliquot samples into amber glass vials (to prevent photolysis) and incubate at three distinct temperatures (e.g.,


, 

,

)

.

Step 3: Sampling & Quenching At defined time points (


 hours):
  • Remove 500

    
     aliquot.
    
  • Quench immediately by cooling to

    
     or adjusting pH to neutral (if studying acid hydrolysis).
    
  • Add Internal Standard.

Step 4: HPLC-UV/MS Analysis Analyze using Reverse-Phase HPLC (C18 column).

  • Detection: UV at 310-320 nm (characteristic nitroimidazole absorbance).

  • Quantification: Measure Area Ratio (Analyte/Internal Standard).

Experimental Workflow Diagram

Workflow Prep Sample Preparation (Buffer + Cosolvent) Incubate Thermostated Incubation (40°C, 50°C, 60°C) Prep->Incubate Sample Sampling & Quenching (t = 0 to 48h) Incubate->Sample At time t Analysis HPLC-UV/MS Analysis (Quantify vs Internal Std) Sample->Analysis Data Data Processing (ln(C) vs t) Analysis->Data Data->Incubate Next Temp

Figure 2: Step-by-step kinetic workflow for determining thermodynamic stability parameters.

Data Analysis & Interpretation

Determination of Rate Constant ( )

Assuming pseudo-first-order kinetics (where buffer concentration is in excess), plot the natural logarithm of the remaining concentration fraction against time:



  • Linearity Check: A straight line (

    
    ) confirms first-order kinetics.
    
  • Slope: The negative slope equals

    
    .
    
Arrhenius Equation & Activation Energy

To determine the temperature dependence and calculate


:


  • Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Slope:

    
     (where 
    
    
    
    ).
  • Intercept:

    
     (Frequency factor).
    
Shelf-Life Calculation ( )

Once


 and 

are known, extrapolate

(rate at

). The time for 10% degradation is:


Data Presentation Template

Summarize your findings in the following format:

ParameterpH 2.0 (Acid)pH 7.4 (Neutral)pH 9.0 (Base)

(

) at

[Value][Value][Value]

(kJ/mol)
[Value][Value][Value]

(

extrapolated)
[Value][Value][Value]
Dominant Mechanism Ether CleavageStableRing Opening

References

  • ICH Expert Working Group. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation. Available at: [Link]

  • Lee, J. P., et al. (2004).[2] Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. Bulletin of the Korean Chemical Society, 25(3).[2] Available at: [Link]

  • Salvesen, B., & Bundgaard, H. (1980). Photodecomposition of nitroimidazole derivatives in aqueous solution. International Journal of Pharmaceutics. (Contextual grounding for photostability mechanisms).
  • Rivera-Utrilla, J., et al. (2009).[3] Removal of nitroimidazole antibiotics from aqueous solution by adsorption/bioadsorption on activated carbon.[4] Journal of Hazardous Materials. (Provides data on aqueous stability and solvation effects). Available at: [Link]

Sources

Role of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol in oncology research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Role of 2-Nitroimidazole Derivatives in Oncology Research: A Focus on Hypoxia-Activated Prodrugs

Foreword

The landscape of oncology research is perpetually driven by the pursuit of therapeutic agents with high tumor selectivity and minimal systemic toxicity. One of the most compelling strategies to emerge in recent decades is the exploitation of the unique tumor microenvironment, particularly the phenomenon of hypoxia. This guide delves into the scientific underpinnings and practical application of 2-nitroimidazole derivatives as hypoxia-activated prodrugs (HAPs), a class of compounds designed to selectively target and eliminate cancer cells in oxygen-deprived regions of solid tumors.

While this document will focus on the broader, well-established principles of 2-nitroimidazole-based HAPs, it is framed through the lens of a representative, albeit lesser-known, molecule: 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol . The structural features of this compound—a 2-nitroimidazole core linked to a butanol side chain—provide a valuable template for discussing the synthesis, mechanism of action, and experimental evaluation pertinent to this entire class of promising anti-cancer agents.

This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology. It aims to provide not only a comprehensive overview of the core science but also actionable, field-proven insights into the experimental workflows required to advance these molecules from the laboratory to preclinical evaluation.

Part 1: The Scientific Rationale for Hypoxia-Activated Prodrugs

Solid tumors, due to their rapid and often disorganized proliferation, frequently outgrow their vascular supply. This leads to the formation of regions with significantly reduced oxygen concentrations, a state known as hypoxia. While hypoxia poses a challenge for conventional cancer therapies like radiation and chemotherapy, which often rely on the presence of oxygen to be effective, it also presents a unique therapeutic window.

The 2-nitroimidazole scaffold is central to the design of HAPs. Under normal oxygen conditions (normoxia), the nitro group of the imidazole ring undergoes a one-electron reduction, a process that is rapidly reversed by molecular oxygen, rendering the compound relatively non-toxic. However, in the hypoxic environment of a tumor, the absence of oxygen allows for further, irreversible reduction of the nitro group. This multi-step reduction process, often mediated by intracellular reductases such as cytochrome P450, generates highly reactive cytotoxic species, including nitroso, hydroxylamine, and amine derivatives. These reactive intermediates can induce a variety of cytotoxic effects, primarily through the alkylation of cellular macromolecules like DNA and proteins, ultimately leading to cell death.

The key to the tumor selectivity of 2-nitroimidazole HAPs lies in this differential bioactivation, a concept elegantly illustrated in the following pathway:

Hypoxia_Activation cluster_normoxia Normoxic Conditions (Healthy Tissue) cluster_hypoxia Hypoxic Conditions (Tumor Core) Normoxia_Start 2-Nitroimidazole Prodrug (Non-toxic) Normoxia_Reduction One-Electron Reduction (Reversible) Normoxia_Start->Normoxia_Reduction Reductases Normoxia_Radical Nitro Radical Anion Normoxia_Reduction->Normoxia_Radical Normoxia_Oxygen Molecular Oxygen (O2) Normoxia_Oxygen->Normoxia_Start Re-oxidation Normoxia_Radical->Normoxia_Oxygen Reaction Hypoxia_Start 2-Nitroimidazole Prodrug (Non-toxic) Hypoxia_Reduction Multi-Electron Reduction (Irreversible) Hypoxia_Start->Hypoxia_Reduction Reductases Hypoxia_Reactive Reactive Nitrogen Species (Nitroso, Hydroxylamine) Hypoxia_Reduction->Hypoxia_Reactive Hypoxia_Cytotoxicity DNA & Protein Adducts Hypoxia_Reactive->Hypoxia_Cytotoxicity Hypoxia_Death Cell Death Hypoxia_Cytotoxicity->Hypoxia_Death

Figure 1: Differential bioactivation of a 2-nitroimidazole prodrug.

Part 2: Preclinical Evaluation of 2-Nitroimidazole HAPs

The successful development of a compound like 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol hinges on a rigorous and logically structured preclinical evaluation pipeline. This process is designed to validate its hypoxia-selective cytotoxicity and to establish a preliminary safety and efficacy profile.

In Vitro Characterization

The initial phase of testing involves a series of cell-based assays to confirm the compound's mechanism of action.

Table 1: Key In Vitro Evaluation Parameters

ParameterExperimental AssayPurposeExpected Outcome
Hypoxia-Selective Cytotoxicity Clonogenic Survival Assay or MTT/XTT AssayTo quantify the differential toxicity of the compound under normoxic vs. hypoxic conditions.Significantly lower IC50 value (higher potency) in hypoxic conditions.
Mechanism of Action Western Blot for DNA Damage Markers (γH2AX)To confirm that the cytotoxic effect is mediated by DNA damage.Increased expression of γH2AX in hypoxic-treated cells compared to normoxic controls.
Reductase Involvement Use of cell lines with varying reductase expression or siRNA knockdown of specific reductases.To identify the key enzymes responsible for the prodrug's activation.Reduced cytotoxicity in cells with lower expression of the activating reductase(s).
Experimental Protocol: Hypoxia-Selective Cytotoxicity Assay (MTT-based)

This protocol outlines a standard procedure for assessing the differential cytotoxicity of a 2-nitroimidazole HAP.

Materials:

  • Cancer cell line of interest (e.g., HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Hypoxia chamber (e.g., with 1% O2, 5% CO2, balanced with N2)

  • Normoxic incubator (standard 37°C, 5% CO2 incubator)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into two identical 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a normoxic incubator.

  • Compound Treatment: Prepare a serial dilution of the test compound in complete medium. Remove the old medium from the plates and add the compound dilutions to the wells. Include vehicle-only controls.

  • Incubation:

    • Place one plate in the normoxic incubator.

    • Place the second plate in the hypoxia chamber.

    • Incubate both plates for a duration relevant to the compound's expected mechanism (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours under their respective atmospheric conditions.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves for both normoxic and hypoxic conditions and determine the IC50 values.

In Vivo Efficacy Studies

Promising candidates from in vitro screening are advanced to in vivo models, typically using tumor-bearing mice.

InVivo_Workflow Start Select Xenograft Model (e.g., HT-29 in nude mice) Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100 mm³) Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle or HAP (e.g., via IP injection) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Euthanize at Endpoint (e.g., tumor size limit) Monitoring->Endpoint Analysis Excise Tumors for Histological & Biomarker Analysis Endpoint->Analysis

Figure 2: A typical workflow for in vivo evaluation of a HAP.

The primary endpoint of such studies is typically a significant reduction in tumor growth rate in the HAP-treated group compared to the vehicle control group, without causing undue systemic toxicity (as monitored by body weight).

Part 3: Future Directions and Considerations

The development of 2-nitroimidazole-based HAPs continues to evolve. Key areas of ongoing research include:

  • Combination Therapies: Investigating the synergistic effects of HAPs with radiotherapy and conventional chemotherapeutics.

  • Targeted Delivery: Conjugating 2-nitroimidazole moieties to tumor-targeting ligands to further enhance their therapeutic index.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to HAP therapy.

The journey of a compound like 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol from a conceptual molecule to a clinical candidate is a testament to the power of rational drug design. By leveraging the unique physiology of the tumor microenvironment, 2-nitroimidazole HAPs represent a highly promising and scientifically elegant approach to cancer therapy.

References

  • Title: Hypoxia-activated prodrugs: a new approach for cancer therapy Source: Nature Reviews Cancer URL: [Link]

  • Title: The mechanism of action of nitroimidazole-based hypoxia-activated prodrugs: a review Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A Review on Nitroimidazole-Based Compounds for Cancer Therapy Source: Molecules URL: [Link]

  • Title: Preclinical evaluation of a novel hypoxia-activated prodrug for solid tumor therapy Source: Clinical Cancer Research URL: [Link]

Structure-Activity Relationship (SAR) of Imidazole-Based Hypoxia Probes: From Mechanistic Principles to Rational Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the function of imidazole-based hypoxia probes. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of compounds to elucidate the causal relationships between molecular structure and probe performance in imaging and therapeutic applications. We will dissect the core 2-nitroimidazole moiety, analyze the impact of side-chain modifications on pharmacokinetics and target specificity, and provide field-proven protocols for probe evaluation.

The Hypoxic Microenvironment: A Critical Target in Disease

Solid tumors, as they grow, frequently outstrip their vascular supply, leading to regions of low oxygen concentration, or hypoxia.[1] This hypoxic state is not a passive bystander; it actively triggers aggressive cancer phenotypes, metastasis, and profound resistance to radiotherapy and chemotherapy.[1][2][3] The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][4][5] Under normal oxygen levels (normoxia), the HIF-1α subunit is hydroxylated, leading to its ubiquitination and rapid degradation.[6] In hypoxia, this degradation is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[4][5][7] This complex then binds to hypoxia response elements (HREs) on DNA, activating a cascade of genes involved in angiogenesis, anaerobic metabolism, and cell survival.[1][7]

The unique physiology of hypoxic cells presents a distinct target for diagnosis and therapy. Probes that can selectively accumulate in these regions are invaluable tools for non-invasively identifying aggressive tumors, stratifying patients for therapy, and delivering targeted treatments.[8][9]

HIF_Signaling_Pathway cluster_normoxia Normoxia (O₂ Present) cluster_hypoxia Hypoxia (O₂ Absent) HIF1a_normoxia HIF-1α PHD Prolyl Hydroxylases (PHDs) HIF1a_normoxia->PHD + O₂ HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH Hydroxylation VHL VHL Protein HIF1a_OH->VHL Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_hypoxia->HIF1_dimer Nucleus Nucleus HIF1a_hypoxia->Nucleus Stabilization & Translocation HIF1b HIF-1β (constitutive) HIF1b->HIF1_dimer HIF1b->Nucleus HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activation within within

Caption: The HIF-1 signaling pathway under normoxic vs. hypoxic conditions.

The 2-Nitroimidazole Core: A Hypoxia-Activated Trigger

The cornerstone of most imidazole-based hypoxia probes is the 2-nitroimidazole moiety.[2] Its selective activity is rooted in a process called bioreductive activation.[10][11][12]

  • Cellular Entry: These small, relatively lipophilic molecules passively diffuse across cell membranes into both normoxic and hypoxic tissues.[12][13]

  • One-Electron Reduction: Intracellularly, ubiquitous nitroreductase enzymes (like cytochrome P450 oxidoreductase) catalyze a one-electron reduction of the nitro group (-NO₂) to a nitro radical anion.[2][14]

  • The Oxygen-Dependent Switch: This step is the crux of hypoxia selectivity.

    • In Normoxia: Molecular oxygen, being highly electron-affinic, rapidly re-oxidizes the radical anion back to the parent nitroimidazole.[2][8] This "futile cycling" prevents further reduction and allows the probe to diffuse back out of the cell.

    • In Hypoxia: In the absence of sufficient oxygen, the radical anion persists long enough to undergo further, irreversible reduction steps.[8][11]

  • Covalent Binding and Trapping: These subsequent reductions generate highly reactive intermediates, such as nitrosoimidazoles and hydroxylamines.[8][11] These species readily form covalent bonds with intracellular macromolecules, particularly thiol-containing proteins and glutathione.[10][15][16] This covalent binding effectively traps the probe's metabolites inside the hypoxic cell.

This trapping mechanism is the basis for imaging, where an attached reporter is concentrated, and for therapy, where a tethered cytotoxic agent is released or activated.[14]

Bioreductive_Activation cluster_cell Intracellular Space cluster_normoxia_cycle Normoxic Cycle Probe 2-Nitroimidazole Probe (R-NO₂) Cell_Membrane Cell Membrane Probe->Cell_Membrane Diffusion Probe_in R-NO₂ Cell_Membrane->Probe_in Diffusion Nitroreductase Nitroreductase Enzymes Probe_in->Nitroreductase Radical Radical Anion (R-NO₂⁻) Nitroreductase->Radical 1e⁻ Reduction Reactive_Species Reactive Intermediates (R-NHOH, R-NO) Radical->Reactive_Species Further Reduction (Hypoxia) Radical_norm R-NO₂⁻ Macromolecules Cellular Macromolecules (Proteins, GSH) Reactive_Species->Macromolecules Covalent Binding Trapped_Adduct Covalently Bound Adduct (Trapped) Macromolecules->Trapped_Adduct Oxygen O₂ Probe_norm R-NO₂ Oxygen->Probe_norm Radical_norm->Oxygen Re-oxidation Probe_norm->Probe_in Diffuses Out

Caption: Bioreductive activation and trapping of 2-nitroimidazole probes.

Core Structure-Activity Relationships

The effectiveness of an imidazole-based probe is a finely tuned balance of its electron affinity, pharmacokinetics, and the properties of its payload or reporter.

The Imidazole Core: 2-Nitro vs. 5-Nitro

The position of the nitro group is critical. 2-nitroimidazoles are almost universally used over 5-nitroimidazole analogues.[17] The reason lies in electron affinity; the 2-nitro position imparts a higher electron affinity to the molecule, making the one-electron reduction more favorable.[8] This results in more efficient reduction and trapping in hypoxic cells, making 2-nitroimidazoles better suited as both hypoxia reporters and triggers for bioreductive drugs.[8]

The Side Chain (N1-Substituent): The Key to Functional Diversity

While the 2-nitroimidazole core provides hypoxia selectivity, the side chain attached at the N1 position dictates the probe's overall pharmacokinetic profile and modality (imaging vs. therapy).

The lipophilicity of the side chain is arguably the most critical factor influencing a probe's in vivo behavior. It governs tissue penetration, non-specific binding, and the route and speed of clearance from the body.

  • High Lipophilicity (e.g., [¹⁸F]FMISO): Leads to rapid diffusion across cell membranes, including the blood-brain barrier. However, it also results in slow clearance from normoxic tissues and high uptake in the liver and gut, which can decrease the signal-to-noise ratio (target-to-background ratio) at early imaging time points.[18]

  • High Hydrophilicity (e.g., [¹⁸F]FAZA): Probes with hydrophilic side chains (often containing sugar moieties or polyethers) exhibit lower non-specific binding and faster clearance from blood and normoxic tissues, primarily through the kidneys.[19][20] This rapid clearance leads to superior tumor-to-background ratios at earlier time points compared to more lipophilic agents.[20]

The optimal lipophilicity is a trade-off: sufficient lipophilicity is needed for good cell penetration, but excessive lipophilicity hinders rapid clearance and reduces image contrast.

The side chain serves as the anchor point for a reporter group, enabling visualization by different imaging modalities.

  • Positron Emission Tomography (PET): For PET imaging, the side chain is designed to incorporate a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F).[21] The design must accommodate a late-stage radiofluorination step. Probes like [¹⁸F]FMISO, [¹⁸F]FAZA, and [¹⁸F]EF5 differ primarily in the structure of their ¹⁸F-containing side chains, which in turn alters their lipophilicity.[22]

  • Fluorescence Imaging: For optical imaging, a fluorophore is conjugated to the side chain. Near-infrared (NIR) dyes like indocyanine green (ICG) derivatives are often chosen for their superior tissue penetration.[23][24][25] The design must ensure that the fluorescence is not quenched before the probe is trapped and that the bulky dye does not impede the bioreductive activation process.

The side chain can link the 2-nitroimidazole trigger to a potent cytotoxic agent, creating a hypoxia-activated prodrug (HAP).[26] A prominent example is Evofosfamide (TH-302) , where a 2-nitroimidazole moiety is linked to a bromo-isophosphoramide mustard, a DNA cross-linking agent.[3] Under hypoxia, reduction of the nitroimidazole leads to the cleavage of the linker and release of the active cytotoxic agent directly within the target tissue, minimizing systemic toxicity.[3]

Key Imidazole-Based Probes: A Comparative Overview

The principles of SAR are best illustrated by comparing established probes.

PET Imaging Probes

PET is the gold standard for clinical hypoxia imaging.[9][18] The main ¹⁸F-labeled 2-nitroimidazole tracers are distinguished by their side chains and resulting pharmacokinetics.

Probe NameKey Side Chain FeaturelogP ValueClearance ProfileKey Characteristics
[¹⁸F]FMISO Fluoropropyl alcohol0.4[18]Slow, HepaticThe first and most studied agent; high lipophilicity leads to slow clearance and requires delayed imaging.[9][18]
[¹⁸F]FAZA Fluorinated arabinose (sugar)-0.4[27]Fast, RenalHydrophilic nature allows for rapid clearance and high tumor-to-muscle ratios at earlier time points.[20]
[¹⁸F]EF5 Pentafluoropropyl-acetamide0.75[27]IntermediateHigher lipophilicity than FMISO, but shows good tumor retention and has been validated against pO₂ measurements.[22]
Fluorescent Probes

Fluorescent probes are powerful tools for preclinical research and microscopy. HYPOX-1 and HYPOX-2 are examples where pimonidazole is conjugated to fluorescent dyes.[28] More advanced probes use NIR fluorophores for in vivo small animal imaging, where the 2-nitroimidazole moiety ensures the dye accumulates specifically in hypoxic tumor regions.[23][25]

Radiosensitizers and Theranostics

Long before their use in imaging, nitroimidazoles like misonidazole and etanidazole were developed as hypoxic cell radiosensitizers.[17][29] Their ability to mimic oxygen's electron-affinic properties allows them to "fix" radiation-induced DNA damage in hypoxic cells, making them more susceptible to radiotherapy. The development of HAPs like Evofosfamide represents the evolution of this concept into targeted chemotherapy.[3]

Experimental Workflows and Protocols

Validating a novel hypoxia probe requires a systematic approach, moving from chemical synthesis to in vitro and in vivo evaluation.

Protocol: Radiosynthesis of [¹⁸F]FAZA

This protocol is a representative example of a late-stage nucleophilic radiofluorination common for PET tracer synthesis.

Objective: To synthesize 1-(5-deoxy-5-[¹⁸F]fluoro-α-D-arabinofuranosyl)-2-nitroimidazole ([¹⁸F]FAZA) from its tosylated precursor.

Materials:

  • Precursor: 1-(2,3-di-O-acetyl-5-O-tosyl-α-D-arabinofuranosyl)-2-nitroimidazole.

  • [¹⁸F]Fluoride (produced via cyclotron).

  • Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃).

  • Acetonitrile (anhydrous), Water for Injection.

  • Sodium Hydroxide (NaOH) solution (e.g., 0.1 N).

  • Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak).

  • HPLC system with a semi-preparative column and radiation detector.

Methodology:

  • [¹⁸F]Fluoride Trapping and Drying: Trap aqueous [¹⁸F]Fluoride from the cyclotron target on an anion exchange cartridge. Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Remove water by heating the mixture under a stream of nitrogen. Repeat with additions of anhydrous acetonitrile until the mixture is anhydrous. This is critical for the subsequent nucleophilic substitution.

  • Radiofluorination: Dissolve the tosylated precursor (typically 5-10 mg) in anhydrous acetonitrile and add it to the dried K[¹⁸F]F-K₂₂₂ complex. Seal the vessel and heat at 100-120°C for 5-10 minutes.[30]

  • Hydrolysis (Deprotection): After cooling, add NaOH solution to the reaction mixture to hydrolyze the acetyl protecting groups. Let it react at room temperature for 2-5 minutes.[30]

  • Neutralization and Purification: Neutralize the reaction with HCl or a phosphate buffer. Dilute the mixture with water and pass it through a C18 SPE cartridge to trap the crude product and separate it from unreacted [¹⁸F]fluoride and polar impurities.

  • HPLC Purification: Elute the crude product from the SPE cartridge with acetonitrile or ethanol and inject it onto a semi-preparative HPLC system to isolate the pure [¹⁸F]FAZA from the precursor and other byproducts.

  • Formulation: Collect the [¹⁸F]FAZA fraction, remove the HPLC solvent via rotary evaporation, and reformulate the final product in sterile saline for injection, followed by sterile filtration.

Protocol: In Vitro Hypoxia-Selectivity Assay

Objective: To determine the preferential uptake of a novel probe in hypoxic vs. normoxic cancer cells.

Materials:

  • Cancer cell line (e.g., FaDu, A549, U87MG).

  • Cell culture medium, FBS, antibiotics.

  • Hypoxia chamber or incubator with adjustable O₂ levels (e.g., 1% O₂).

  • Test probe (radiolabeled or fluorescent).

  • Cell lysis buffer, gamma counter or fluorescence plate reader.

Methodology:

  • Cell Seeding: Plate cells in multi-well plates (e.g., 24-well) and allow them to attach overnight.

  • Induce Hypoxia: Place one set of plates in a hypoxia chamber (1% O₂, 5% CO₂, balance N₂) for at least 4-6 hours to induce a hypoxic state. Keep a parallel set of plates in a standard normoxic incubator (21% O₂).

  • Probe Incubation: Add the test probe at a known concentration/activity to the medium of both the hypoxic and normoxic cells. Incubate for a set period (e.g., 1-3 hours) under their respective atmospheric conditions.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with ice-cold PBS to remove unbound probe.

  • Cell Lysis and Measurement: Add lysis buffer to each well to lyse the cells.

    • For radiolabeled probes: Transfer the lysate to tubes and measure the radioactivity using a gamma counter.

    • For fluorescent probes: Measure the fluorescence intensity of the lysate using a plate reader.

  • Data Analysis: Normalize the measured counts/fluorescence to the protein content of each well (determined by a BCA or Bradford assay). Calculate the uptake ratio (Hypoxic Uptake / Normoxic Uptake). A ratio significantly greater than 1 indicates hypoxia selectivity.[31]

Conclusion and Future Directions

The structure-activity relationship of imidazole-based hypoxia probes is a well-established field, yet it continues to evolve. The fundamental principle of bioreductive trapping via the 2-nitroimidazole core is robust and effective. SAR studies have demonstrated that the N1-side chain is the primary determinant of a probe's pharmacokinetic properties and functional modality. Hydrophilic side chains generally lead to better imaging agents by promoting rapid clearance and high target-to-background ratios. The versatility of this side chain allows for the conjugation of a wide array of reporters (radionuclides, fluorophores) and therapeutic agents, creating a powerful platform for theranostics.

Future research will likely focus on:

  • Multi-modal Probes: Developing single agents that can be detected by multiple imaging techniques (e.g., PET-fluorescence).

  • Next-Generation HAPs: Designing more sophisticated linkers that respond to multiple triggers in the tumor microenvironment (e.g., hypoxia and low pH) for even greater therapeutic specificity.

  • Targeting Nitroreductases: Developing probes that are selective for specific nitroreductase enzymes that are overexpressed in certain cancers, potentially increasing probe activation and retention.

By continuing to apply the principles of SAR, the scientific community can rationally design the next generation of imidazole-based probes to better diagnose and treat hypoxia-driven diseases.

References

  • Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. (2025, November 1). Vertex AI Search.
  • Imaging of the hypoxia-inducible factor pathway: insights into oxygen sensing. Vertex AI Search.
  • Imaging of the hypoxia-inducible factor pathway: insights into oxygen sensing - PubMed. (2008, July 15). PubMed.
  • [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry] - PubMed. PubMed.
  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022, March 21). PubMed.
  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC. NIH.
  • Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor ... - PMC. NIH.
  • The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC. (2022, September 27). NIH.
  • Iodinated Nitroimidazoles as Radiosensitizers - Anticancer Research. Anticancer Research.
  • Abstract #5593: The antifungal imidazole, clotrimazole, in combination with radiation for the treatment of cancer - AACR Journals. (2009, May 1). AACR Publications.
  • Mechanism of bioreductive activation of 2‐nitroimidazole prodrugs. - ResearchGate. ResearchGate.
  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022, March 21). Redox Biology.
  • Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia - Our journal portfolio - PLOS. (2016, August 31). PLOS.
  • The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - ResearchGate. (2025, October 13). ResearchGate.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (2026, January 26). NIH.
  • Imidazoles as potential anticancer agents - PMC - NIH. NIH.
  • Molecular Probes for Imaging of Hypoxia in the Retina | Bioconjugate Chemistry. (2014, September 24). ACS Publications.
  • Targeting Tumor Hypoxia: A Third Generation 2-Nitroimidazole–Indocyanine Dye–Conjugate with Improved Fluorescent Yield - PMC. NIH.
  • 2-Nitroimidazole-Furanoside Derivatives for Hypoxia Imaging—Investigation of Nucleoside Transporter Interaction, 18 F-Labeling and Preclinical PET Imaging - MDPI. (2019, February 15). MDPI.
  • Nitroimidazole-containing hypoxia probes. | Download Scientific Diagram - ResearchGate. ResearchGate.
  • A simplified synthesis of the hypoxia imaging agent 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide ([18F]EF5) - NIH. (2012, June 22). NIH.
  • A novel fluorescent probe with 2-nitroimidazole as hypoxia marker for long-term tracking and detection of HClO in tumor cells | Request PDF - ResearchGate. ResearchGate.
  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer - Open MedScience. (2015, April 15). Open MedScience.
  • Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - Frontiers. (2021, February 1). Frontiers.
  • Luminescent Probe Based Techniques for Hypoxia Imaging - PMC - NIH. NIH.
  • Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET - Frontiers. Frontiers.
  • 2‐Nitroimidazole Based PET Tracers: Development of a General Synthetic Approach and Fluorination Methodology - ResearchGate. ResearchGate.
  • Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC. NIH.
  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - Frontiers. Frontiers.
  • Hypoxia-inducible factor in cancer: from pathway regulation to therapeutic opportunity. (2024, February 1). Journal for ImmunoTherapy of Cancer.
  • PI3K/Akt and HIF‑1 signaling pathway in hypoxia‑ischemia (Review). (2018, August 9). Spandidos Publications.
  • Imaging tumor hypoxia by near-infrared fluorescence tomography - PMC. NIH.
  • Structure of hypoxia PET imaging agents | Download Scientific Diagram - ResearchGate. ResearchGate.
  • Synthesis of Novel 18 F-Labeled-Nitroimidazole-Based Imaging Agents for Hypoxia: Recent Advances - Korea Science. (2023, November 30). Korea Science.
  • Synthesis of hypoxia imaging agent 1-(5-deoxy-5-fluoro-α-D-arabinofuranosyl)-2-nitroimidazole using microfluidic technology - PubMed. (2011, February 15). PubMed.
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - MDPI. (2022, February 2). MDPI.
  • Development of near-infrared fluorescence probe for the selective detection of severe hypoxia | ChemRxiv. ChemRxiv.
  • PET Imaging of Tumor Hypoxia Using 18F-labeled Pimonidazole - PubMed. (2013, August 21). PubMed.
  • Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC. NIH.
  • Hypoxia imaging with the nitroimidazole 18F-FAZA PET tracer - DIAL@UCLouvain. UCLouvain.
  • Molecular Imaging of Hypoxia: Strategies for Probe Design and Application. - SciSpace. SciSpace.
  • Synthesis of FASN-Specific Novel PET Tracers for Improved Prostate Cancer Diagnosis. (2024, March 12). ProQuest.
  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: Misonidazole, myths and mistakes - ResearchGate. (2025, August 6). ResearchGate.
  • Preparation of the hypoxia imaging PET tracer [18F]FAZA: reaction parameters and automation - PubMed. PubMed.
  • Molecular Imaging of Hypoxia: Strategies for Probe Design and Application - PMC - NIH. NIH.
  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC. (2021, September 10). NIH.

Sources

Literature review of alcohol-functionalized nitroimidazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scaffolds to Hypoxia-Targeted Therapeutics

Executive Summary: The Dual-Function Scaffold

In the landscape of heterocyclic chemistry, alcohol-functionalized nitroimidazoles represent a "privileged structure." For the drug development scientist, this scaffold offers a unique duality: the nitroimidazole core acts as an electron-affinic "warhead" responsive to cellular redox states, while the alcohol functional group (typically a hydroxyethyl or hydroxypropyl tail) serves as a tunable "handle."

This handle is not merely a solubilizing agent; it is the pivot point for pharmacokinetics (logP modulation), a site for nucleophilic substitution (e.g., [18F]-fluorination), and a linker for hypoxia-activated prodrugs (HAPs). This guide dissects the synthesis, mechanism, and application of these compounds, moving beyond basic textbook definitions to actionable R&D insights.

Mechanistic Foundation: The "Oxygen Effect"

To design effective nitroimidazoles, one must understand the causality of their biological activity. The mechanism hinges on bioreductive activation , a process gated by intracellular oxygen levels.

2.1 The Bioreductive Switch

Nitroimidazoles are prodrugs.[1][2] They diffuse passively into cells.[2] Intracellular nitroreductases (NTRs) or cytochrome P450 enzymes reduce the nitro group (


) to a nitro radical anion (

).
  • Normoxia (The Futile Cycle): In healthy, oxygenated tissues, molecular oxygen (

    
    ) has a higher electron affinity than the nitroimidazole. It strips the electron from the radical anion, regenerating the parent drug and forming superoxide. The drug is pumped out or metabolized without binding.
    
  • Hypoxia (The Trap): In oxygen-deprived tissues (e.g., solid tumor cores, anaerobic bacterial infections), this re-oxidation cannot occur. The radical anion undergoes further reduction (via disproportionation) to nitroso (

    
    ), hydroxylamine (
    
    
    
    ), and finally amine (
    
    
    ) derivatives. These highly reactive intermediates form covalent adducts with intracellular thiols, proteins, and DNA, effectively "trapping" the molecule inside the cell.
2.2 Visualization of Bioreductive Trapping

The following diagram illustrates this critical branching pathway.

Bioreduction Parent Parent Nitroimidazole (Prodrug) Radical Nitro Radical Anion (NO2•-) Parent->Radical Nitroreductase (+1e-) Radical->Parent Futile Cycle (Normoxia) Oxygen Oxygen (O2) Radical->Oxygen Reactive Reactive Intermediates (Nitroso/Hydroxylamine) Radical->Reactive Hypoxia (Further Reduction) Superoxide Superoxide (O2•-) Oxygen->Superoxide Electron Transfer Adducts Macromolecular Adducts (DNA/Protein Binding) Reactive->Adducts Covalent Binding (Cell Death/Trapping)

Figure 1: The Bioreductive Switch. Note the "Futile Cycle" in normoxia prevents toxicity/trapping, providing specificity for hypoxic tissue.

Synthetic Architectures

The synthesis of alcohol-functionalized nitroimidazoles generally proceeds via N-alkylation of the imidazole ring. The choice of reagents dictates the length and branching of the alcohol chain.

3.1 Core Synthesis: The Epoxide Route

The most robust method for introducing a 2-hydroxyalkyl chain is the reaction of the nitroimidazole with an oxirane (epoxide).

  • Reagents: 2-Nitroimidazole or 5-Nitroimidazole + Epoxide (e.g., ethylene oxide, propylene oxide, or epichlorohydrin).

  • Catalysis: Base-catalyzed (e.g.,

    
     in DMF) or Lewis acid-catalyzed.
    
  • Regioselectivity: For 4(5)-nitroimidazoles, alkylation often yields a mixture of 4-nitro and 5-nitro isomers. The 5-nitro isomer is typically the biologically active antibiotic (e.g., Metronidazole), while 2-nitroimidazoles (e.g., Misonidazole) are preferred for hypoxia sensing due to their higher electron affinity (

    
    ).
    
3.2 The Alcohol as a Chemical Handle

Once the alcohol is installed, it serves as a versatile platform for further derivatization:

TransformationReagentApplicationExample
Fluorination DAST or

/Kryptofix
PET Imaging Tracers[18F]FMISO
Esterification Acid Chloride / AnhydrideLipophilicity ModulationSecnidazole esters
Carbamoylation IsocyanatesStability/ProdrugsNimorazole analogs
Phosphorylation Phosphorus oxychlorideHypoxia-Activated ProdrugsEvofosfamide (Mustard linker)
3.3 Visualization of Synthetic Workflow

Synthesis Imid 2-Nitroimidazole Scaffold Alcohol Alcohol-Functionalized Intermediate (e.g., Misonidazole) Imid->Alcohol N-Alkylation (Base/Heat) Epox Epoxide (e.g., Epichlorohydrin) Epox->Alcohol FMISO [18F]FMISO (PET Tracer) Alcohol->FMISO 1. Tosylation 2. [18F]F- Prodrug Hypoxia Activated Prodrug (HAP) Alcohol->Prodrug Linker Attachment (e.g., Mustard) PathA Route A: Fluorination (Nucleophilic Sub.) PathB Route B: Conjugation (Ester/Carbamate)

Figure 2: Synthetic divergence from the alcohol-functionalized intermediate.

Detailed Experimental Protocol: Synthesis of [18F]FMISO

Target Audience: Radiochemists and Process Chemists.

This protocol describes the "gold standard" synthesis of [18F]Fluoromisonidazole ([18F]FMISO), the most widely used PET tracer for tumor hypoxia. It utilizes the alcohol group of the precursor (NITTP) which is protected and activated with a tosyl group.

4.1 Precursor Preparation (NITTP)
  • Compound: 1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulfonylpropanediol (NITTP).[3]

  • Rationale: The alcohol at C2 is protected with THP to prevent side reactions, while the primary alcohol at C3 is converted to a tosylate (leaving group) for nucleophilic substitution by fluoride.

4.2 Radiosynthesis Workflow

Step 1: Activation of [18F]Fluoride

  • Trapping: Pass aqueous

    
     (from cyclotron) through a QMA (Quaternary Methyl Ammonium) anion exchange cartridge.
    
  • Elution: Elute into a reaction vessel using a solution of Kryptofix 2.2.2 (15 mg) and

    
     (3 mg) in acetonitrile/water (
    
    
    
    ).
  • Drying: Evaporate solvent azeotropically at 95°C under a stream of helium/nitrogen. Repeat with anhydrous MeCN to ensure total dryness (Critical: Water inhibits nucleophilic fluorination).

Step 2: Nucleophilic Substitution

  • Addition: Add NITTP precursor (10 mg) dissolved in anhydrous MeCN (1 mL).

  • Reaction: Heat at 100°C for 10 minutes.

    • Mechanism:[1][2][4][5][][7][8]

      
       attack of 
      
      
      
      on the C3-tosylate.

Step 3: Hydrolysis (Deprotection)

  • Acidification: Add 1M HCl (1 mL).

  • Hydrolysis: Heat at 100°C for 5 minutes.

    • Purpose: Cleaves the THP protecting group to restore the secondary alcohol, yielding [18F]FMISO.

Step 4: Purification

  • Neutralization: Add 1N NaOH to neutralize.

  • HPLC/SPE: Pass through a semi-preparative HPLC column (C18) or a Sep-Pak cartridge sequence.

  • Formulation: Dilute in saline (0.9%) and sterile filter (0.22 µm).

Quality Control Criteria:

  • Radiochemical Purity: >95%[3][9]

  • pH: 4.5 – 8.5

  • Residual Solvents (MeCN): <410 ppm

Key Compounds & Clinical Status[9][11]
CompoundClassStructure NoteClinical Application
Metronidazole 5-NitroimidazoleC2-Methyl, N1-HydroxyethylAntibiotic (Anaerobes), Antiprotozoal.
Misonidazole 2-NitroimidazoleN1-Methoxy-2-hydroxypropylRadiosensitizer (failed due to neurotoxicity).
[18F]FMISO 2-NitroimidazoleN1-(2-hydroxy-3-fluoropropyl)PET Imaging of Hypoxia (Gold Standard).
Nimorazole 5-NitroimidazoleN1-Morpholino-ethylRadiosensitizer (Head & Neck Cancer).
Evofosfamide HAPNitroimidazole-linked MustardPhase III (Soft Tissue Sarcoma) - Hypoxia Activated Prodrug.
Future Directions: The "Theranostic" Evolution

The field is moving beyond simple alcohol functionalization toward complex conjugates.

  • Hypoxia-Activated Prodrugs (HAPs): Utilizing the alcohol as a linker to attach cytotoxic payloads (e.g., doxorubicin or alkylating agents). The nitroimidazole acts as the "trigger." When reduced in hypoxia, the electronic rearrangement cleaves the linker, releasing the toxin specifically in the tumor core.

  • Fluorescent Probes: Conjugating nitroimidazole alcohols with fluorophores (e.g., naphthalimide) creates "smart" optical probes that only fluoresce when the nitro group is reduced, allowing real-time surgical imaging of hypoxic margins.

References
  • Mechanism of Action: Kumar, P., et al. (2022).[10] "Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents." Redox Biology, 52, 102300. Link

  • FMISO Synthesis: Blocher, A., et al. (2023).[9] "Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist's perspective." EJNMMI Radiopharmacy and Chemistry, 8, 6. Link

  • Nitroimidazole Scaffolds: Nepali, K., et al. (2021). "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview." Pharmaceuticals, 14(3), 206. Link

  • Prodrug Strategies: Cazares-Körner, C., et al. (2025). "Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides."[11] Journal of Medicinal Chemistry. Link

  • Clinical Radiosensitizers: Overgaard, J. (2011). "Hypoxic radiosensitization: Adored, ignored, partially restored." Journal of Clinical Oncology, 29(16), 2273-2279. Link

Sources

Preclinical Development of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the preclinical applications and evaluation of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol, a novel hypoxia-activated prodrug (HAP) candidate. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of targeted cancer therapeutics. We will delve into the scientific rationale, proposed mechanism of action, and detailed experimental protocols for the comprehensive evaluation of this compound.

Introduction: The Rationale for Targeting Tumor Hypoxia

Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which is a critical factor in tumor progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy.[1] Hypoxic tumor cells adapt their metabolism and signaling pathways to survive, often leading to a more aggressive phenotype.[2][3] This unique feature of the tumor microenvironment presents a therapeutic window for the development of hypoxia-activated prodrugs (HAPs).[2][4] HAPs are inactive compounds that are selectively activated under hypoxic conditions to release a cytotoxic agent, thereby targeting the most resistant cell populations within a tumor while sparing well-oxygenated normal tissues.[2][5]

The 2-nitroimidazole core is a well-established pharmacophore for targeting hypoxia.[6][7] Its selective reduction in hypoxic environments to cytotoxic species makes it an ideal trigger for HAPs.[6][7] 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is a novel investigational compound designed to leverage this principle. The inclusion of a butanol-methoxy side chain is hypothesized to modulate the compound's physicochemical properties, such as solubility and biodistribution, potentially offering an improved therapeutic index over existing nitroimidazole-based agents.

Proposed Synthesis and Physicochemical Properties

A general synthetic approach could involve the following steps:

  • Protection of Butane-1,4-diol: One of the hydroxyl groups of butane-1,4-diol is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to allow for selective reaction of the other hydroxyl group.

  • Formation of the Methoxy Ether: The unprotected hydroxyl group is then methylated, for instance, using a Williamson ether synthesis with a methylating agent like methyl iodide in the presence of a base.

  • Introduction of a Leaving Group: The protecting group is removed, and the now-free hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate).

  • N-Alkylation of 2-Nitroimidazole: The resulting electrophile is reacted with 2-nitroimidazole in the presence of a base to yield the target compound, 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol.[9]

The physicochemical properties of the final compound, such as its octanol-water partition coefficient (LogP), will be critical for its biological activity and are expected to be influenced by the butanol-methoxy side chain. A moderately hydrophilic character is often desirable for favorable pharmacokinetics.[10]

Mechanism of Action: Hypoxia-Selective Activation

The proposed mechanism of action for 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is centered on the bioreduction of the 2-nitroimidazole moiety under hypoxic conditions. This process is mediated by ubiquitous one-electron reductases, such as NADPH:cytochrome P450 reductase.

Under normal oxygen levels (normoxia), the initially formed nitro radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, rendering it non-toxic. However, in the oxygen-deficient environment of a hypoxic tumor, the nitro radical undergoes further reduction to form highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates. These reactive species can then covalently bind to cellular macromolecules, including DNA and proteins, leading to cell death.[5]

The central signaling pathway governing the cellular response to hypoxia is the Hypoxia-Inducible Factor-1 (HIF-1) pathway. While 2-nitroimidazole prodrugs do not directly target the HIF-1 pathway, their activation is a direct consequence of the hypoxic state that stabilizes HIF-1α.

Caption: Preclinical evaluation workflow for a novel HAP.

In Vitro Studies

Objective: To determine the concentration-dependent cytotoxicity of the compound under both normoxic and hypoxic conditions and to calculate the hypoxia cytotoxicity ratio (HCR).

Protocol:

  • Cell Culture: Select a panel of human cancer cell lines (e.g., FaDu, HT-29, A549) and culture them in appropriate media.

  • Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: Prepare serial dilutions of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol. Add the compound to the cells.

  • Incubation:

    • Normoxic Group: Incubate one set of plates in a standard cell culture incubator (21% O₂, 5% CO₂).

    • Hypoxic Group: Place the other set of plates in a hypoxic chamber or incubator with a controlled gas environment (e.g., <0.1% O₂, 5% CO₂, balance N₂).

  • Exposure: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After the incubation period, assess cell viability using a standard assay such as the MTT, MTS, or CellTiter-Glo® assay.

  • Data Analysis:

    • Calculate the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for both normoxic and hypoxic conditions.

    • Determine the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀ (normoxic) / IC₅₀ (hypoxic). A high HCR indicates good hypoxia selectivity.

ParameterDescription
Cell Lines FaDu, HT-29, A549
Oxygen Levels Normoxia (21% O₂), Hypoxia (<0.1% O₂)
Compound Concentrations Typically a range from 0.01 µM to 1000 µM
Exposure Time 24, 48, 72 hours
Readout Cell Viability (e.g., absorbance, luminescence)
Key Metric IC₅₀, Hypoxia Cytotoxicity Ratio (HCR)

Objective: To confirm that the cytotoxic effect is due to the intended mechanism of action (i.e., bioreductive activation and subsequent macromolecular damage).

  • Immunofluorescence for DNA Damage: Treat cells under normoxic and hypoxic conditions with the compound. Stain for markers of DNA damage, such as γH2AX, and visualize using fluorescence microscopy. An increase in γH2AX foci under hypoxia would support a DNA-damaging mechanism.

  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. The accumulation of cells in a specific phase (e.g., G2/M) can indicate the cellular response to DNA damage.

In Vivo Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its accumulation in the tumor versus normal tissues.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of a human cancer cell line (e.g., FaDu).

  • Compound Administration: Administer a single dose of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol, often radiolabeled for easier detection, via a relevant route (e.g., intravenous or intraperitoneal).

  • Sample Collection: At various time points post-administration, collect blood, tumor, and major organs (liver, kidneys, lungs, brain, muscle).

  • Quantification: Quantify the concentration of the parent compound and its major metabolites in the collected samples using an appropriate analytical method (e.g., LC-MS/MS or gamma counting for radiolabeled compounds).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).

    • Determine the tumor-to-muscle and tumor-to-blood ratios over time to assess tumor-selective accumulation.

ParameterDescription
Animal Model Nude mice with FaDu xenografts
Administration Route Intravenous (IV) or Intraperitoneal (IP)
Time Points e.g., 0.5, 1, 2, 4, 8, 24 hours post-injection
Tissues Collected Tumor, Blood, Liver, Kidneys, Lungs, Brain, Muscle
Analytical Method LC-MS/MS or Scintillation Counting
Key Metrics Pharmacokinetic parameters, Tumor-to-tissue ratios

Objective: To evaluate the anti-tumor efficacy of the compound in a relevant in vivo model.

Protocol:

  • Tumor Implantation: Implant human cancer cells (e.g., FaDu) subcutaneously into immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol and a vehicle control according to a predetermined schedule (e.g., daily, every other day) and dose.

  • Monitoring:

    • Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis.

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Calculate tumor growth inhibition (TGI).

    • Perform statistical analysis to determine the significance of the treatment effect.

Potential for PET Imaging

If a fluorine-18 labeled analog of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol can be synthesized, it could be evaluated as a positron emission tomography (PET) imaging agent for non-invasively detecting tumor hypoxia. [11]The principles of hypoxia-selective trapping that confer its therapeutic potential are the same as those required for an effective hypoxia imaging agent. PET imaging studies in tumor-bearing animals would be conducted to assess the tracer's uptake and retention in hypoxic tumors versus well-oxygenated tissues. [11]

Conclusion

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol represents a promising new candidate in the field of hypoxia-activated prodrugs. Its rational design, based on the well-established 2-nitroimidazole core, warrants a thorough preclinical investigation. The experimental workflows and protocols detailed in this guide provide a robust framework for assessing its hypoxia-selective cytotoxicity, mechanism of action, pharmacokinetic profile, and in vivo efficacy. Successful preclinical development could position this compound as a valuable new agent for the treatment of solid tumors, addressing the significant clinical challenge of therapeutic resistance driven by tumor hypoxia.

References

  • Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. PubMed. Available at: [Link] [7]2. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. PMC. Available at: [Link] [6]3. 2‐Nitroimidazole based PET Tracers: Development of a General Synthetic Approach and Fluorination Methodology. ResearchGate. Available at: [Link]

  • Structure of common hypoxia PET tracers bearing a 2‐nitroimidazole moiety. ResearchGate. Available at: [Link]

  • Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Frontiers in Oncology. Available at: [Link] [10][11]6. 2-Nitroimidazole-Furanoside Derivatives for Hypoxia Imaging—Investigation of Nucleoside Transporter Interaction, 18 F-Labeling and Preclinical PET Imaging. MDPI. Available at: [Link]

  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. PMC. Available at: [Link] [2]8. Synthesis and Evaluation of 99m Tc-Labelled 2-Nitroimidazole Derivatives with Different Linkers for Tumour Hypoxia Imaging. MDPI. Available at: [Link]

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. PMC. Available at: [Link]

  • The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Oncology. Available at: [Link] [3]11. Hypoxia-activated prodrugs and redox-responsive nanocarriers. PMC. Available at: [Link] [5]12. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Frontiers. Available at: [Link]

  • Hypoxia-activated prodrug. Wikipedia. Available at: [Link] [4]14. Hypoxia-activated prodrugs of phenolic olaparib analogues for tumour-selective chemosensitisation. RSC Publishing. Available at: [Link]

  • 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol. EPA. Available at: [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents. Available at: [9]17. 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde. PMC. Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link] [8]19. N′-(4-Methoxybenzylidene)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide. PMC. Available at: [Link]

  • 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol. PubChem. Available at: [Link]

  • Synthesis of non-racemic 4-nitro-2-sulfonylbutan-1-ones via Ni(II)-catalyzed asymmetric Michael reaction of β-ketosulfones. Beilstein Journals. Available at: [Link]

  • Hypoxia-activated prodrug. Wikipedia. Available at: [Link]

Sources

Partition Coefficient (LogP) Values for Nitroimidazole Butanol Derivatives: A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the partition coefficient (LogP) as it pertains to nitroimidazole butanol derivatives. We will explore the fundamental importance of lipophilicity in drug design, detail rigorous experimental protocols for LogP determination, discuss the utility and limitations of computational prediction models, and analyze the critical structure-lipophilicity relationships inherent to this chemical class.

The Imperative of Lipophilicity in Drug Discovery

The journey of a drug molecule from administration to its target site is a complex odyssey governed by its physicochemical properties. Among the most critical of these is lipophilicity—literally, its "fat-loving" nature.[1] This property dictates how a compound will behave within the heterogeneous environments of a biological system, profoundly influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[][3]

Lipophilicity is the driving force behind a drug's ability to permeate biological membranes, such as the gastrointestinal lining or the blood-brain barrier.[1][4] A compound that is sufficiently lipophilic can readily pass through the lipid bilayers of cell membranes to reach its site of action.[] However, excessive lipophilicity can be detrimental, leading to poor solubility in aqueous environments like the bloodstream, increased metabolic clearance, or non-specific binding to unintended targets, which can cause toxicity.[3]

The partition coefficient (LogP) is the gold-standard metric for quantifying lipophilicity. It is defined as the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

LogP = log ( [Compound]octanol / [Compound]water )

For orally administered drugs, a LogP value between 0 and 3 is often considered optimal for achieving a balance between membrane permeability and aqueous solubility.[3] This concept is a cornerstone of predictive frameworks like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when LogP is greater than 5.[]

Nitroimidazole derivatives are a vital class of therapeutic agents, historically significant for their efficacy against anaerobic bacteria and protozoa.[5][6] The introduction of a butanol moiety to the nitroimidazole scaffold allows for fine-tuning of the molecule's physicochemical properties. The structure of the butanol side chain—its length, branching, and the position of the hydroxyl group—directly impacts the overall lipophilicity, and therefore, the pharmacokinetic and pharmacodynamic profile of the derivative.[7][8] Understanding and precisely controlling the LogP of these derivatives is paramount for optimizing their therapeutic potential.

Experimental Determination of LogP: Protocols and Rationale

While computational models offer speed, experimental determination remains the benchmark for accuracy. The two most widely accepted methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The "Gold Standard": Shake-Flask Method (OECD Guideline 107)

This method directly measures the partitioning of a compound between n-octanol and water and is considered the definitive technique for LogP determination.[9][10]

Causality Behind Experimental Choices: The choice of n-octanol is critical; its long alkyl chain mimics the lipidic interior of biological membranes, while its hydroxyl group allows it to dissolve a small amount of water, better simulating the amphipathic nature of a cell membrane interface compared to a pure hydrocarbon.[11] Pre-saturation of the solvents is a self-validating step to ensure that the final measurement reflects only the partitioning of the analyte, not the mutual dissolution of the phases themselves. Centrifugation provides a definitive separation of the two phases, which is crucial for accurate quantification.[12]

Detailed Step-by-Step Protocol:

  • Solvent Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) to mimic physiological conditions. Saturate the n-octanol with this buffer and, conversely, saturate the buffer with n-octanol by vigorously mixing them for 24 hours, followed by a separation period of another 24 hours.[13]

  • Sample Preparation: Accurately weigh a small amount of the nitroimidazole butanol derivative and dissolve it in the pre-saturated n-octanol or buffer. The initial concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: Combine precise volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 10 mL of each) in a suitable vessel, such as a separatory funnel. Add the prepared sample stock solution.

  • Equilibration: Vigorously shake the vessel for a predetermined period (e.g., 15-30 minutes) at a constant temperature. The goal is to achieve equilibrium, where the rate of the compound moving from octanol to water equals the rate of it moving from water to octanol.[11]

  • Phase Separation: Allow the mixture to stand until the two phases have clearly separated. To ensure complete separation and break any potential emulsions, centrifuge the mixture.[12]

  • Quantification: Carefully withdraw an aliquot from both the n-octanol (upper) and the aqueous (lower) phases.[9] Analyze the concentration of the derivative in each phase using a suitable analytical technique, such as UV-Vis Spectroscopy or LC-MS.

  • Calculation: Calculate the LogP using the formula: LogP = log (Coctanol / Cwater).

Mandatory Visualization:

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Saturate n-Octanol with Buffer (pH 7.4) P2 Saturate Buffer with n-Octanol E1 Combine Phases & Add Analyte P3 Prepare Analyte Stock Solution P3->E1 E2 Shake Vigorously (Equilibration) E1->E2 E3 Centrifuge for Phase Separation E2->E3 A1 Sample Aqueous & Organic Phases E3->A1 A2 Quantify Concentration (e.g., LC-MS) A1->A2 A3 Calculate LogP A2->A3

Caption: Workflow for the Shake-Flask Method of LogP Determination.

The High-Throughput Alternative: RP-HPLC Method (OECD Guideline 117)

This indirect method leverages the partitioning principle within a chromatographic column. It is faster, requires significantly less sample, and is more amenable to automation than the shake-flask method.[14][15][16]

Causality Behind Experimental Choices: The core principle is that a compound's retention on a non-polar (e.g., C18) stationary phase is proportional to its lipophilicity.[17] A more lipophilic compound will interact more strongly with the stationary phase and thus elute later. By creating a calibration curve with a series of reference compounds that have well-established LogP values, the LogP of an unknown compound can be interpolated from its retention time.[14] The use of an unretained compound (like uracil) is a critical self-validating step to determine the column's void time (t₀), which is necessary to calculate the retention factor (k), a more accurate measure of retention than the raw retention time.[14]

Detailed Step-by-Step Protocol:

  • System Preparation: Set up an RP-HPLC system with a non-polar column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration Standards: Prepare solutions of at least 5-6 reference compounds with accurately known LogP values that bracket the expected LogP of the nitroimidazole derivatives.

  • Void Time Determination: Inject a solution of an unretained compound (e.g., uracil) to determine the void time (t₀) of the system under the chosen chromatographic conditions.

  • Analysis of Standards: Inject each reference standard individually and record its retention time (tᵣ).

  • Calculate Retention Factor (k): For each standard, calculate the retention factor using the formula: k = (tᵣ - t₀) / t₀ .

  • Generate Calibration Curve: Plot the known LogP values of the standards (y-axis) against their corresponding calculated log k values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.95 for a robust method.[17]

  • Analysis of Test Compound: Inject the nitroimidazole butanol derivative under the exact same chromatographic conditions and record its retention time.

  • Calculate LogP: Calculate the log k for the test compound and use the regression equation from the calibration curve to determine its LogP value.

Mandatory Visualization:

G cluster_cal Calibration Phase cluster_test Test Phase C1 Inject Reference Compounds C2 Record Retention Times (tR) C1->C2 C3 Calculate log k C2->C3 C4 Plot LogP vs. log k & Generate Curve C3->C4 Result Determine LogP from Curve C4->Result T1 Inject Nitroimidazole Derivative T2 Record Retention Time (tR) T1->T2 T3 Calculate log k T2->T3 T3->Result

Caption: Workflow for the RP-HPLC Method of LogP Determination.

In Silico Approaches: Computational LogP Prediction

The ability to predict LogP before a compound is synthesized is a cornerstone of modern medicinal chemistry, enabling the rapid screening of large virtual libraries.[18][19] Numerous computational methods exist, generally falling into two categories.

  • Substructure-Based Methods: These approaches, which include atom-based and fragment-based models, operate on the assumption that LogP is an additive property.[20] The LogP of a molecule is calculated by summing the contributions of its constituent atoms or functional groups. Examples include XLOGP3 and ChemAxon's logP predictor.[21] While fast and effective for many common structures, they can struggle with complex molecules where intramolecular interactions (e.g., hydrogen bonding, electronic effects) significantly alter lipophilicity.[22]

  • Whole-Molecule or Property-Based Methods: These more sophisticated models use quantum mechanics or calculate a wide array of molecular descriptors (e.g., size, shape, polar surface area) to build statistical models, often using machine learning or neural networks.[18][23] These methods can capture more nuanced intramolecular effects but require large, high-quality training datasets for accuracy.[20]

Trustworthiness and Validation: It is crucial to recognize that all computational LogP values are predictions.[15] Their accuracy can vary significantly depending on the algorithm used and the chemical space for which it was trained.[24] Therefore, a prudent drug discovery workflow uses computational predictions for initial prioritization, followed by experimental validation of the most promising candidates.

Structure-Lipophilicity Relationships of Nitroimidazole Butanol Derivatives

The LogP of a nitroimidazole butanol derivative is a direct consequence of its molecular structure. Understanding how specific structural modifications influence lipophilicity is key to rational drug design.

  • Nitroimidazole Core: The position of the electron-withdrawing nitro group (e.g., 2-, 4-, or 5-position) subtly influences the electronic distribution of the imidazole ring, which can affect its polarity and LogP.[7] Additional substituents on the ring will have a more dramatic effect; adding a lipophilic group like a methyl or phenyl group will increase LogP, while adding a polar group like an amine will decrease it.

  • Butanol Side Chain: The butanol chain is a primary driver of lipophilicity.

    • Isomerism: A straight-chain butan-1-ol will generally impart more lipophilicity (higher LogP) than a branched isomer like tert-butanol due to the latter's more compact, spherical shape which reduces its surface area for non-polar interactions.

    • Hydroxyl Group Position: The position of the hydroxyl group is critical. As a polar, hydrogen-bonding group, it decreases lipophilicity. Its effect is more pronounced when it is sterically accessible.

    • Further Modification: Extending the chain or adding lipophilic substituents (e.g., a benzyl group) to the butanol tail will significantly increase the LogP value.[25][26]

Data Presentation: Predicted LogP Values for Representative Derivatives

The following table summarizes predicted LogP values for a series of hypothetical nitroimidazole butanol derivatives to illustrate the impact of structural modifications. These values serve as a qualitative guide to the expected trends.

Compound Name Structure Key Modification Predicted LogP (Approx.) Rationale for Change
1. 2-nitro-1-(butan-2-yl)-1H-imidazoleBase Structure-1.5Baseline lipophilicity from the core and butanol side chain.
2. 4-methyl-2-nitro-1-(butan-2-yl)-1H-imidazoleAdd Methyl GroupMethyl group on ring2.0Addition of a small, non-polar alkyl group increases lipophilicity.
3. 5-nitro-1-(butan-2-yl)-1H-imidazoleIsomeric Nitro GroupNitro group at C51.4Minor change; electronic effects slightly alter overall polarity.
4. 2-nitro-1-(butan-1-yl)-1H-imidazoleIsomeric Butanol ChainStraight butanol chain1.8A less branched alkyl chain presents a larger non-polar surface area.
5. 1-(1-benzyloxybutan-2-yl)-2-nitro-1H-imidazoleAdd Lipophilic TailBenzyl ether on butanol3.8The large, non-polar phenyl group dramatically increases lipophilicity.

Note: Predicted LogP values are illustrative and were estimated using common chemical principles. Actual experimental values may vary.

Conclusion

The partition coefficient is a non-negotiable parameter in the development of nitroimidazole butanol derivatives. It is a powerful predictor of a compound's pharmacokinetic destiny and, ultimately, its therapeutic success. This guide has detailed the robust and reliable experimental methods—the direct shake-flask technique and the high-throughput RP-HPLC approach—that form the foundation of accurate LogP determination. We have also contextualized the role of computational models as indispensable tools for early-stage screening, while emphasizing the need for experimental validation.

A deep understanding of the structure-lipophilicity relationship is the key to rational design. By strategically modifying the nitroimidazole core and the butanol side chain, researchers can meticulously control the LogP value, striking the delicate balance between membrane permeability and aqueous solubility. This control is fundamental to optimizing the ADME profile, enhancing efficacy, and minimizing off-target toxicity in the pursuit of novel and improved nitroimidazole-based therapeutics.

References

  • OMICS International. (2024, December 6). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Polli, J. E., et al. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs. International Journal of Pharmaceutics. [Link]

  • Pion Inc. (2024, October 8). What is Lipophilicity?. [Link]

  • Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. [Link]

  • Foroumadi, A., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Jundishapur Journal of Microbiology. [Link]

  • Mignucci, P., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design. [Link]

  • Gunay, N. S., et al. (1999). 5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents. Il Farmaco. [Link]

  • Kujawski, J., et al. (2012). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Computational and Mathematical Methods in Medicine. [Link]

  • IEEE Xplore. (2025, February 18). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]

  • MDPI. (2024, April 15). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. [Link]

  • Mannhold, R., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of Pharmaceutical Sciences. [Link]

  • MDPI. (2024, March 5). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. [Link]

  • Daina, A., & Zoete, V. (2019). The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. Molecules. [Link]

  • International Journal of Pharmaceutics. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

  • ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • MDPI. (2021, November 13). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. [Link]

  • Semantic Scholar. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][][3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). [Link]

  • Computational Methods in Science and Technology. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. [Link]

  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. [Link]

  • Domainex. (n.d.). Shake Flask LogD. [Link]

  • CADASTER.eu. (n.d.). Large Scale Evaluation of log P Prediction Methods: Local Corrections Compensate Insufficient Accuracy and Eliminate the Need of. [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • Hou, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics. [Link]

  • Stover, C. K., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2009, February 11). Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. [Link]

  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK. [Link]

  • Rutgers University. (2011, August 25). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((S)-2-nitro-6,7-dihydro-5 H -imidazo[2,1- b ][][3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, reproducible synthetic pathway for 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol , a specialized precursor often utilized in the development of hypoxia-targeting radiotracers (e.g., for PET imaging).[1][2]

The guide deviates from standard templates to prioritize mechanistic logic , safety in handling reactive intermediates , and process scalability .

Executive Summary & Structural Analysis[4]

The target molecule, 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol , features a critical


-alkoxymethyl (hemiaminal ether)  linkage connecting a 2-nitroimidazole pharmacophore to a butanol side chain.[1][2] Unlike the more common ethylene-bridged nitroimidazoles (e.g., FMISO), this methylene-ether bridge (

) modulates the lipophilicity and metabolic stability of the probe.[1][2]

Chemical Challenges:

  • Linker Instability: The

    
     bond is susceptible to acid-catalyzed hydrolysis, reverting to the imidazole and formaldehyde.[1][2]
    
  • Regioselectivity: Alkylation of 2-nitroimidazole must occur exclusively at the

    
     position.[1][2]
    
  • Safety: The most direct synthetic route involves chloromethyl ethers, which are potent alkylating agents and potential carcinogens.[3] This protocol utilizes an in situ generation method to mitigate exposure risks.[2][3]

Retrosynthetic Logic

The synthesis is designed via a convergent approach .[2][3] The butanol chain is activated as a chloromethyl ether and coupled to the nitroimidazole core under basic conditions.[1][3]

Retrosynthesis Target Target: 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol Disconnection Disconnection: N-Alkylation (Hemiaminal Ether) Target->Disconnection Retrosynthesis Fragment1 Fragment A: 2-Nitroimidazole (Nucleophile) Disconnection->Fragment1 Fragment2 Fragment B: Chloromethyl Ether Intermediate Cl-CH2-O-(CH2)4-OPG Disconnection->Fragment2 Precursor Starting Material: Butane-1,4-diol Fragment2->Precursor Protection & Activation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the N-alkoxymethyl scaffold.

Experimental Protocol

Phase 1: Precursor Preparation (Mono-protection)

Objective: Desymmetrization of butane-1,4-diol to prevent polymerization during the activation step.[1][2] Reaction:


[1][2]
  • Reagents: Butane-1,4-diol (5.0 eq), Imidazole (2.2 eq), tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.0 eq), DCM (anhydrous).[1][2][3]

  • Procedure:

    • Dissolve butane-1,4-diol (excess is crucial to minimize bis-protection) and imidazole in anhydrous DCM at 0°C.

    • Add TBDMS-Cl dropwise over 30 minutes.[1][2]

    • Warm to room temperature (RT) and stir for 12 hours.

    • Workup: Wash with water (

      
      ), brine, dry over 
      
      
      
      .
    • Purification: Flash column chromatography (Hexane/EtOAc) to isolate 4-((tert-butyldimethylsilyl)oxy)butan-1-ol .

    • Note: The mono-protected alcohol is the limiting reagent for the next phase.[1][2]

Phase 2: Linker Activation (In Situ Chloromethylation)

Objective: Convert the free alcohol to the reactive chloromethyl ether.[3] Safety Warning: Chloromethyl ethers are carcinogenic.[2][3] Perform all operations in a functioning fume hood. Do not isolate this intermediate if possible; use immediately. Mechanism: Modified reaction using Paraformaldehyde and TMSCl (Gundersen Method).[2][3]

  • Reagents: Mono-protected butanol (from Phase 1), Paraformaldehyde (1.2 eq), Trimethylsilyl chloride (TMSCl, 2.5 eq).[1][2][3]

  • Procedure:

    • In a dry flask under Argon, combine the mono-protected alcohol and paraformaldehyde.[1][2]

    • Cool to 0°C. Add TMSCl dropwise.[2]

    • Allow the mixture to warm to RT and stir for 2–4 hours. The mixture will become clear as paraformaldehyde depolymerizes and reacts.[2][3]

    • Validation: Take a small aliquot for NMR (

      
      ).[1][2][3] Look for the characteristic resonance of 
      
      
      
      (singlet around
      
      
      5.5 ppm).[1][2]
    • Outcome: Crude ((4-(chloromethoxy)butoxy)(tert-butyl)dimethylsilane) .[1][2][3]

    • Process Control: Remove excess volatile TMS by-products under high vacuum (Schlenk line) for 30 mins at 0°C. Do not distill the chloromethyl ether (explosion hazard).[1][2][3]

Phase 3: N-Alkylation of 2-Nitroimidazole

Objective: Coupling the nitroimidazole core to the linker.[1][2] Reagents: 2-Nitroimidazole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), DMF (anhydrous), Tetrabutylammonium iodide (TBAI, 0.1 eq - catalyst).[1][2][3]

  • Deprotonation:

    • Dissolve 2-nitroimidazole in anhydrous DMF at 0°C.

    • Add NaH portion-wise. Evolution of

      
       gas will be observed.[2][3] Stir for 30 mins until gas evolution ceases and the solution turns yellow/orange (formation of the nitronate/imidazolide anion).
      
  • Coupling:

    • Dissolve the crude chloromethyl ether (from Phase 2, approx 1.2 eq relative to nitroimidazole) in a minimal amount of DMF.

    • Add this solution dropwise to the nitroimidazole anion solution at 0°C.

    • Add catalytic TBAI to accelerate the substitution.[2][3]

    • Stir at RT for 16 hours.

  • Workup:

    • Quench with saturated

      
       solution.[2][3]
      
    • Extract with EtOAc (

      
      ).[1][2][3] Wash organics with water (
      
      
      
      ) to remove DMF.[1][2]
    • Dry over

      
       and concentrate.
      
    • Purification: Silica gel chromatography (DCM/MeOH gradient).[1][2][3] Isolate the TBDMS-protected intermediate .

Phase 4: Deprotection

Objective: Removal of the silyl group to reveal the final alcohol.[3]

  • Reagents: TBDMS-protected intermediate, Tetrabutylammonium fluoride (TBAF, 1M in THF, 1.5 eq).

  • Procedure:

    • Dissolve the intermediate in THF at 0°C.

    • Add TBAF solution dropwise.[2]

    • Stir at 0°C for 1 hour, then RT for 1 hour.

  • Purification:

    • Concentrate THF.[2]

    • Purify directly via flash chromatography (DCM/MeOH 95:5 to 90:10).[1][2][3]

    • Final Product: 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol as a pale yellow oil or low-melting solid.[1][2]

Workflow Visualization

SynthesisWorkflow Start Butane-1,4-diol Step1 Step 1: Mono-protection (TBDMS-Cl, Imidazole) Start->Step1 Inter1 4-((TBDMS)oxy)butan-1-ol Step1->Inter1 Step2 Step 2: Activation (Paraformaldehyde, TMSCl) Inter1->Step2 Inter2 Chloromethyl Ether (In situ generation) Step2->Inter2 Reactive Intermediate Step3 Step 3: Coupling (2-Nitroimidazole, NaH) Inter2->Step3 Inter3 Protected Conjugate Step3->Inter3 Step4 Step 4: Deprotection (TBAF/THF) Inter3->Step4 Final FINAL TARGET 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol Step4->Final

Figure 2: Step-by-step experimental workflow highlighting the critical reactive intermediate phase.

Analytical Data Summary (Expected)

The following data parameters act as a self-validating system for the synthesized compound.

TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR

7.1 - 7.6 ppm
Two doublets (1H each)Imidazole ring protons (H4, H5).[1][2][4][5]
1H NMR

5.6 - 5.8 ppm
Singlet (2H)Diagnostic:

methylene bridge.[1][2]
1H NMR

3.5 - 3.6 ppm
Triplet (2H)

(adjacent to ether).[1][2]
1H NMR

3.6 - 3.7 ppm
Triplet (2H)

(terminal alcohol).[1][2]
13C NMR

~75-80 ppm
Singlet

carbon (distinctive hemiaminal).[1][2]
MS (ESI)


Confirms molecular weight (

).[1][2]
HPLC Retention Time< 2-NitroimidazoleIncreased lipophilicity vs. parent, but hydrophilic tail.[1][2][3]

Critical Notes & Troubleshooting

  • Moisture Sensitivity: The chloromethyl ether intermediate hydrolyzes rapidly in moist air.[2][3] All glassware for Phase 2 must be flame-dried.[1][2]

  • Isomer Control: 2-nitroimidazoles can sometimes alkylate at the oxygen of the nitro group (rare) or the C-position under wrong conditions, but NaH/DMF heavily favors

    
    -alkylation.[1][2]
    
  • Storage: The final product contains a hemiaminal ether linkage.[2][3] While generally stable, it should be stored at -20°C to prevent slow hydrolysis or oxidation.[1][2][3] Avoid acidic aqueous media for prolonged periods.[2]

References

  • Synthesis of N-alkoxymethyl-2-nitroimidazoles (General Method)

    • Threadgill, M. D., & Webb, P. (1990).[1][3] Synthesis of N1-substituted 2-nitroimidazoles via chloromethyl ethers. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Chloromethylation using TMSCl/Paraformaldehyde

    • Gundersen, L. L., et al. (2005).[1] Alkoxymethylation of nucleobases and related heterocycles. Tetrahedron. Link[1][2]

  • Hypoxia Imaging Agents (Contextual Grounding)

    • Krohn, K. A., et al. (2008).[1] Molecular imaging of hypoxia. Journal of Nuclear Medicine. Link

  • Compound Registry

    • CAS Registry Number: 93679-08-4.[1][2][6] 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol.[1][2][6] Link[1][2][3]

Sources

Application Note: HPLC Method Development for 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the "First Principles" development of a reverse-phase HPLC method for 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol , a structural analog to hypoxia-targeting radiosensitizers (e.g., Misonidazole). Given the analyte's physicochemical profile—specifically the polar 2-nitroimidazole core coupled with an ether-linked aliphatic alcohol—standard C18 methods often yield poor retention or peak tailing. This guide provides a self-validating protocol using a high-strength silica (HSS) T3 or end-capped C18 column chemistry, optimized mobile phase buffering, and dual-wavelength detection to ensure specificity.

Introduction & Chemical Context

The analyte, 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol , belongs to a class of 2-nitroimidazoles often investigated as hypoxia-activated prodrugs or PET imaging tracers.

Physicochemical Assessment[1][2][3][4]
  • Chromophore: The 2-nitroimidazole moiety exhibits a distinct UV absorption maximum (

    
    ) at approximately 325 nm , which distinguishes it from many common biological matrix components that absorb at 254 nm.
    
  • Polarity: The imidazole ring and terminal hydroxyl group confer significant polarity (LogP estimated ~0.5–0.8).

  • Basicity: The imidazole nitrogen (N3) acts as a weak base. Residual silanols on older silica columns can interact with this nitrogen, causing severe peak tailing.

The Analytical Challenge
  • Retention: Standard C18 columns may elute this polar compound near the void volume (

    
    ), risking co-elution with unretained matrix salts.
    
  • Tailing: Secondary silanol interactions require precise pH control or modern column chemistry.

  • Stability: Nitroimidazoles can be light-sensitive; precautions against photodegradation are required during preparation.

Method Development Strategy

The following decision matrix illustrates the logic applied to select the stationary and mobile phases.

MethodStrategy Start Analyte Assessment (Polar, Weak Base, UV 325nm) ColSelect Column Selection Start->ColSelect MPSelect Mobile Phase Selection Start->MPSelect Detect Detection Strategy Start->Detect C18 Standard C18 (Risk: Low Retention) ColSelect->C18 C18AQ C18-AQ / HSS T3 (Selected: High Retention for Polars) ColSelect->C18AQ Acidic Acidic (0.1% FA) (Good for MS, Risk: Ionic repulsion) MPSelect->Acidic Buffer Buffered (Ammonium Acetate pH 4.5) (Selected: Masks Silanols) MPSelect->Buffer UV UV 325 nm (Specificity) Detect->UV

Figure 1: Decision tree for method parameter selection based on analyte properties.

Detailed Experimental Protocol

Reagents and Materials[1][5][6][7][8]
  • Reference Standard: 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer Salt: Ammonium Acetate (LC-MS grade).

  • Water: Milli-Q (18.2 MΩ·cm).

Chromatographic Conditions

This method uses a "Compatible Buffer" approach, suitable for both UV and subsequent LC-MS analysis if required.

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) OR Waters XSelect HSS T3End-capped to reduce tailing; HSS T3 provides better retention for polars.
Mobile Phase A 10 mM Ammonium Acetate (native pH ~6.8)Buffering suppresses silanol activity; neutral pH keeps imidazole uncharged for better retention.
Mobile Phase B Acetonitrile (100%)Lower backpressure than Methanol; sharper peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Col. Temp. 30°CImproves mass transfer and reproducibility.
Injection Vol. 10 µLStandard loop size.
Detection CH-A: 325 nm (Primary)CH-B: 254 nm (Secondary)325 nm is specific to the nitro group; 254 nm detects general impurities.
Gradient Program

A gradient is recommended to elute both the polar analyte and any lipophilic synthetic impurities (e.g., unreacted alkyl halides).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration / Injection
2.00955Isocratic Hold (Focusing)
12.004060Linear Gradient
12.10595Wash Step
15.00595End Wash
15.10955Re-equilibration
20.00955Stop

Sample Preparation Workflow

Correct sample preparation is critical to prevent degradation. Nitroimidazoles are stable in solution but should be protected from intense light.

SamplePrep Stock Stock Prep 1 mg/mL in MeOH Dilution Dilution To 50 µg/mL in Initial Mobile Phase Stock->Dilution 50µL into 950µL Filter Filtration 0.22 µm PTFE Syringe Filter Dilution->Filter Vial Amber Vial (Light Protection) Filter->Vial Inject HPLC Injection Vial->Inject

Figure 2: Sample preparation workflow emphasizing solvent compatibility and light protection.

Protocol Steps:

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in Methanol. (Conc: 1000 µg/mL).

  • Working Standard: Transfer 500 µL of Stock to a 10 mL flask. Dilute to volume with Mobile Phase A (95%) / ACN (5%) .

    • Critical Note: Diluting with 100% organic solvent can cause "solvent effect" (peak distortion) for early eluting polar compounds. Always match the diluent to the initial gradient conditions.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon filter into an amber HPLC vial.

Validation & System Suitability Criteria

To ensure the method is "self-validating" per regulatory standards (ICH Q2), the following criteria must be met before accepting data.

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (

)

(approx > 3.5 min)
If

is too early, switch to a C18-AQ column or reduce initial %B to 2%.
Tailing Factor (

)
< 1.5If tailing > 1.5, increase Ammonium Acetate conc. to 20mM or check column age.
Precision (RSD) < 1.0% (n=6 injections)If RSD is high, check injector seal or pump pulsation.
Resolution (

)
> 2.0 between analyte and nearest impurityAdjust gradient slope (make it shallower) if resolution is poor.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Verify detection at 325 nm (max absorbance).

Troubleshooting Guide

Issue 1: Peak Splitting

  • Cause: Sample solvent is too strong (e.g., 100% MeOH injection).

  • Fix: Dissolve/dilute the sample in 95% Water / 5% ACN.

Issue 2: Low Sensitivity

  • Cause: Wrong wavelength selected.

  • Fix: Ensure detector is set to 325 nm . While the imidazole ring absorbs at 210-220 nm, solvents absorb there too (high noise). 325 nm is the nitro-specific maximum.

Issue 3: Carryover

  • Cause: Adsorption of the nitro-aromatic ring to the injector rotor seal.

  • Fix: Use a needle wash of 50:50 Water:ACN with 0.1% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Menon, S., et al. (2024). "Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals." Molecules, 29(5). (Confirming UV max at ~325 nm for 2-nitroimidazoles).

  • Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

  • PubChem. (2023). Compound Summary for CID 10701, 2-Nitroimidazole.[1] (Physicochemical data foundation).[2]

Sources

Application Note: Preparation and Handling of 2-Nitroimidazole Stock Solutions for In Vitro Hypoxia Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Nitroimidazole and its derivatives are fundamental tools in biomedical research, serving as hypoxia-selective cytotoxins, radiosensitizers, and imaging agents for studying hypoxic microenvironments in tumors.[1] The reliability and reproducibility of in vitro assays using these compounds are critically dependent on the accurate and consistent preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, validating, storing, and using 2-nitroimidazole stock solutions. We delve into the causal reasoning behind solvent selection, provide detailed, step-by-step protocols for preparation and quality control, and offer evidence-based recommendations for storage to ensure solution stability and experimental integrity.

Introduction: The Critical Role of Stock Solution Integrity

2-Nitroimidazole, also known as azomycin, is a bioreductive compound. Its mechanism of action relies on the enzymatic single-electron reduction of its nitro group (-NO2) under low-oxygen (hypoxic) conditions, a state prevalent in solid tumors.[2] This reduction forms a radical anion, which, in the absence of oxygen to reverse the reaction, undergoes further reduction to cytotoxic species that bind to cellular macromolecules, leading to cell death. This selective activity in hypoxic cells makes 2-nitroimidazole a valuable agent for cancer research and therapy.

Physicochemical Properties and Safety

Before handling, it is essential to understand the fundamental properties and safety requirements for 2-nitroimidazole. It typically appears as a pale yellow to off-white crystalline solid.[4]

Table 1: Physicochemical Properties of 2-Nitroimidazole

PropertyValueSource(s)
CAS Number 527-73-1[4][5]
Molecular Formula C₃H₃N₃O₂[4][6]
Molecular Weight 113.07 g/mol [6]
Appearance Pale yellow to off-white crystalline solid/powder[4][7]
Melting Point ~287 °C (decomposes)[7][8]

Safety Precautions: Always handle 2-nitroimidazole powder in a well-ventilated area or chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][9] Avoid inhalation of dust and contact with skin and eyes.[6] Store the solid compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[5][10]

The Cornerstone of Success: Solvent Selection

The choice of solvent is the most critical decision in preparing a stock solution. The ideal solvent must fully dissolve the compound at a high concentration, be miscible with the aqueous culture medium used in the assay, and exhibit minimal toxicity to the cells at its final working concentration.

Rationale for Solvent Choice:

  • Aqueous Solvents (e.g., Water, PBS): 2-Nitroimidazole has very limited solubility in water.[4][10][11] Therefore, aqueous buffers are unsuitable for creating high-concentration primary stock solutions, as the compound will not fully dissolve.

  • Polar Aprotic Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) is the recommended solvent for 2-nitroimidazole. Its high polarity allows it to effectively solvate the compound, enabling the preparation of concentrated stocks (e.g., ≥100 mM). DMSO is also fully miscible with water and cell culture media, preventing precipitation of the compound upon dilution. While DMSO can be toxic to cells, it is generally well-tolerated at final concentrations ≤0.5% (v/v) in most cell lines.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): 2-Nitroimidazole is soluble in alcohols like ethanol and methanol.[10][11] These can be used as alternative solvents. However, they are more volatile than DMSO, which can lead to concentration changes if not handled carefully. Furthermore, some cell lines may exhibit higher sensitivity to residual ethanol or methanol compared to DMSO.

Table 2: Solvent Selection Guide for 2-Nitroimidazole

SolventSuitability for Primary StockRationaleMax Recommended Final Conc. in Assay
DMSO Excellent (Recommended) High solvating power, miscible with media, low volatility.[12]<0.5% (v/v)
Ethanol Good (Alternative)Good solubility, but higher volatility than DMSO.[10][11]<0.5% (v/v)
Methanol Fair (Alternative)Good solubility, but higher volatility and potential for higher cytotoxicity.[10][11][13]<0.1% (v/v)
Water / PBS Poor (Not Recommended) Very low solubility prevents creation of concentrated stocks.[4][10]N/A

Protocol: Preparation of a 100 mM Primary Stock in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which serves as the validated source for all subsequent working solutions.

Materials:

  • 2-Nitroimidazole (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile, conical-bottom polypropylene tubes (e.g., 15 mL)

  • Sterile, amber microcentrifuge tubes (1.5 mL) for aliquoting

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Calculation: Determine the mass of 2-nitroimidazole required.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )

    • Example for 5 mL of 100 mM stock: Mass = 0.1 mol/L × 0.005 L × 113.07 g/mol = 0.0565 g (56.5 mg)

  • Weighing:

    • Place a sterile 15 mL conical tube on the analytical balance and tare it.

    • Carefully weigh the calculated amount (e.g., 56.5 mg) of 2-nitroimidazole powder directly into the tube.

    • Expert Insight: Weighing directly into the dissolution vessel minimizes compound loss during transfer.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO (e.g., 5 mL) to the tube containing the powder.

    • Seal the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, pale-yellow solution should be obtained.[4][7]

    • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Sterilization (Optional, but Recommended for Cell Culture):

    • For cell-based assays, sterile filtration is recommended. Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter (PTFE or other DMSO-compatible material), and dispense the filtered solution into a new sterile conical tube.

  • Aliquoting:

    • Dispense the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

    • Trustworthiness Principle: Aliquoting is crucial to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contaminating the entire stock.[14] Amber tubes protect the compound from light.

Quality Control, Storage, and Stability

A prepared stock solution should not be assumed to be accurate. Simple validation steps ensure the trustworthiness of the entire experimental campaign.

Quality Control: For rigorous validation, especially in regulated environments or for high-impact studies, the concentration and purity of a newly prepared stock solution can be confirmed using High-Performance Liquid Chromatography (HPLC) with a UV detector, benchmarked against a certified reference standard.

Storage and Stability:

Table 3: Recommended Storage Conditions

FormTemperatureDurationConditions
Solid Powder Room TemperatureYearsTightly sealed, dry, dark place.[5][6]
Primary Stock (DMSO) -20°C or -80°CUp to 3-6 monthsAliquoted, tightly sealed, protected from light.[14][15]
Working Solutions 2-8°C<24 hoursPrepare fresh daily from primary stock.

Causality of Degradation: While 2-nitroimidazole is stable as a solid, its stability in solution can be compromised over time, especially with repeated temperature changes or exposure to light.[5][11] Some derivatives are known to be unstable at neutral pH, forming hydroxylamine intermediates.[16] Therefore, preparing working solutions fresh each day from a frozen, validated primary stock is the most reliable practice.

Protocol: Preparing Working Solutions for In Vitro Assays

Working solutions are dilutions of the primary stock made in the appropriate cell culture medium or assay buffer immediately before use.

Procedure:

  • Thaw Primary Stock: Remove one aliquot of the 100 mM primary stock from the freezer and thaw it at room temperature. Keep it on ice once thawed.

  • Intermediate Dilution (Recommended): To avoid pipetting sub-microliter volumes, perform an intermediate dilution.

    • Example: To make a 10 mM intermediate stock, dilute the 100 mM primary stock 1:10 in sterile cell culture medium (e.g., 10 µL of 100 mM stock + 90 µL of medium).

  • Final Working Solution: Prepare the final concentration by diluting the intermediate stock into the final volume of medium.

    • Example: To prepare 1 mL of a 100 µM working solution from the 10 mM intermediate stock (a 1:100 dilution):

      • Add 10 µL of the 10 mM intermediate stock to 990 µL of cell culture medium.

      • Gently mix by pipetting or inverting.

  • Solvent Control:

    • Crucial Step: Always prepare a "vehicle control" or "solvent control" plate/well that contains the same final concentration of DMSO as the highest concentration of 2-nitroimidazole tested. This allows you to distinguish the effect of the compound from any potential effect of the solvent.

    • Example Calculation: In the 100 µM solution above, the final DMSO concentration is 0.1% (a 1:1000 dilution from the primary stock).

Visualization of the Stock Preparation Workflow

The following diagram outlines the complete, self-validating workflow for preparing and using 2-nitroimidazole solutions.

G cluster_prep Part 1: Primary Stock Preparation cluster_qc Part 2: QC & Storage cluster_use Part 3: Assay Preparation solid 2-Nitroimidazole (Solid) weigh 1. Accurate Weighing solid->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve stock 3. 100 mM Primary Stock dissolve->stock qc 4. Quality Control (Optional - HPLC) stock->qc Validation aliquot 5. Aliquot into Single-Use Tubes qc->aliquot store 6. Store at -80°C (Protected from Light) aliquot->store thaw 7. Thaw One Aliquot dilute 8. Prepare Working Solution (Dilute in Culture Medium) thaw->dilute assay 9. Add to In Vitro Assay dilute->assay vehicle Vehicle Control (Medium + Same % DMSO) dilute->vehicle Crucial Control vehicle->assay

Caption: Workflow for preparing 2-nitroimidazole solutions.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Nitroimidazole, 98%. [Link]

  • McClelland, R. A., et al. (1984). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Biochemical Pharmacology. [Link]

  • Chapman, J. D., et al. (2007). Oxygen-dependent uptake of 2-nitroimidazole compounds – Comparison of in vitro uptake and tumor distribution. Journal of Nuclear Medicine. [Link]

  • Wang, Y., et al. (2021). Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Frontiers in Oncology. [Link]

  • Brown, J. M., & Denny, W. A. (1988). DNA-targeted 2-nitroimidazoles: in vitro and in vivo studies. British Journal of Cancer. [Link]

  • Gholami, M., et al. (2022). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy. [Link]

  • Shibamoto, Y., et al. (1988). In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component. International Journal of Radiation Oncology, Biology, Physics. [Link]

  • E3S Web of Conferences. (2021). Control of animal products contamination with nitroimidazole group antibiotics. [Link]

  • Wang, M., et al. (2012). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ram, S., & Trikha, A. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience. [Link]

  • ResearchGate. (2016). Nitroimidazole Radiopharmaceuticals in Hypoxia: Part II Cytotoxicity and Radiosensitization Applications. [Link]

  • Watson, L. (2011). THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS. Saint Mary's University. [Link]

  • Inorganic Chemistry. (2022). Nitroimidazole-Based Ruthenium(II) Complexes: Playing with Structural Parameters to Design Photostable and Light-Responsive Antibacterial Agents. [Link]

  • ScienceDirect. (2025). Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. [Link]

  • Google Patents.
  • Monatshefte für Chemie - Chemical Monthly. (2017). Efficient preparation of 2-nitroimidazole nucleosides as precursors for hypoxia PET tracers. [Link]

  • Propellants, Explosives, Pyrotechnics. (2023). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. [Link]

  • Agilent. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. [Link]

  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

  • Hindawi. (2017). Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. [Link]

Sources

Protocols for radiolabeling precursors derived from nitroimidazole alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Radiosynthesis of [¹⁸F]Nitroimidazole Hypoxia Agents

Executive Summary & Scientific Rationale

Hypoxia (low oxygen tension) is a critical physiological marker in solid tumors, correlating with resistance to radiotherapy and chemotherapy.[1] Nitroimidazole alcohols—specifically Misonidazole and Azomycin-arabinofuranoside—are the structural backbones for the "gold standard" PET imaging agents [¹⁸F]FMISO and [¹⁸F]FAZA .

The Chemical Challenge: Direct radiofluorination of a nitroimidazole alcohol (R-OH) is chemically unfavorable due to the poor leaving group ability of the hydroxyl moiety. To facilitate Nucleophilic Aromatic/Aliphatic Substitution (Sₙ2) with [¹⁸F]fluoride, the alcohol must be derivatized into a reactive precursor.

  • Strategy: The secondary alcohol is typically protected (e.g., THP ether or Acetyl), and the primary alcohol is converted to a sulfonate ester (Tosylate, Nosylate, or Mesylate).

  • Mechanism: The [¹⁸F]F⁻ ion attacks the carbon bearing the sulfonate leaving group, inverting the stereochemistry (if chiral) and displacing the sulfonate. Subsequent hydrolysis removes the protecting groups to regenerate the active nitroimidazole alcohol radiotracer.

Mechanistic Pathway & Precursor Logic

The following diagram illustrates the chemical transformation from the precursor (derived from the alcohol) to the final radiotracer.

ReactionMechanism Precursor Precursor (NITTP) (Protected Nitroimidazole Tosylate) Intermediate [18F] Intermediate (Protected Fluorinated Species) Precursor->Intermediate SN2 Substitution (100-120°C, MeCN/DMSO) Fluoride [18F]F- / K2.2.2 (Naked Nucleophile) Fluoride->Intermediate Hydrolysis Acid/Base Hydrolysis (Deprotection) Intermediate->Hydrolysis 1M HCl (100°C, 5 min) FinalProduct [18F]FMISO (Active Radiotracer) Hydrolysis->FinalProduct Neutralization & Purification

Figure 1: Reaction pathway for [¹⁸F]FMISO synthesis. The tosylate leaving group on the NITTP precursor is displaced by [¹⁸F]F⁻, followed by acidic hydrolysis of the THP protecting group.

Detailed Protocol: [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO)[1][2][3][4][5][6][7][8]

Precursor Material: The industry standard precursor is NITTP (1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulfonylpropanediol).[2]

  • Derivation: Synthesized from Misonidazole alcohol by protecting the secondary alcohol with dihydropyran (THP) and tosylating the primary alcohol.

Materials & Reagents
ReagentSpecificationPurpose
[¹⁸F]Fluoride No-carrier-added (n.c.a.) in H₂¹⁸ORadioisotope source
QMA Cartridge Sep-Pak Light (Carbonate form)Traps [¹⁸F]F⁻, removes H₂¹⁸O
Eluent 22 mg Kryptofix 2.2.2 + 4.2 mg K₂CO₃ in 1 mL (MeCN:H₂O 8:[3][2]2)Phase transfer catalyst
Precursor 5–10 mg NITTPSubstrate
Solvent 2 mL Anhydrous Acetonitrile (MeCN) or DMSOReaction medium
Hydrolysis Acid 1M HClRemoves THP group
Neutralization 2N NaOH + BufferpH adjustment
Step-by-Step Workflow

1. Activation of [¹⁸F]Fluoride (The Drying Step)

  • Rationale: Water solvates [¹⁸F]F⁻, rendering it unreactive. Azeotropic drying is non-negotiable.

  • Procedure:

    • Pass aqueous [¹⁸F]F⁻ through the QMA cartridge.[4]

    • Elute trapped [¹⁸F]F⁻ into the reactor using the K2.2.2/K₂CO₃ eluent.[5][4][6]

    • Evaporate solvent at 95°C under He/N₂ flow and vacuum.

    • Add 1 mL anhydrous MeCN and evaporate again (Azeotropic distillation). Repeat 2x.

    • Critical Check: Reactor temperature must return to <50°C before adding precursor to prevent thermal decomposition upon contact.

2. Nucleophilic Labeling (SN2)

  • Procedure:

    • Dissolve 5 mg NITTP in 1 mL anhydrous MeCN (or DMSO for higher temp stability).

    • Add precursor solution to the dried [¹⁸F]F⁻/K2.2.2 complex.[4]

    • Heat sealed reactor to 100–110°C for 10 minutes .

    • Expert Insight: Do not exceed 120°C if using MeCN (vapor pressure risk). If using DMSO, 120°C is acceptable and may improve yield, but complicates purification.

3. Hydrolysis (Deprotection)

  • Procedure:

    • Evaporate MeCN (if used) to near dryness (approx. 90°C, vacuum).

    • Add 1.5 mL 1M HCl .

    • Heat to 100°C for 5 minutes .

    • Cool to 40°C.

    • Add 2N NaOH (approx. 0.8 mL) and citrate buffer to adjust pH to 6.0–7.0.

4. Purification (SPE Method)

  • Rationale: HPLC is slower; SPE (Solid Phase Extraction) is preferred for routine clinical production.

  • Procedure:

    • Pass the crude mixture through a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) cartridge.

    • Wash with 10 mL water (removes unreacted [¹⁸F]F⁻, salts, and hydrophilic impurities).

    • Elute purified [¹⁸F]FMISO with 1–2 mL Ethanol/Water (10:90 or 50:50 depending on formulation).

    • Pass through a 0.22 µm sterile filter into the final product vial.

Automated Production Workflow

The following diagram represents the logical flow within a standard synthesis module (e.g., GE TRACERlab, Synthera, or Neptis).

ProductionWorkflow Cyclotron Cyclotron Target ([18O]H2O -> [18F]F-) QMA QMA Cartridge (Trapping) Cyclotron->QMA Transfer Reactor Reactor Vessel 1. Drying (95°C) 2. Labeling (110°C) 3. Hydrolysis (100°C) QMA->Reactor Elution (K222/K2CO3) Waste Waste Collection QMA->Waste [18O]H2O Recovery Purification Purification (HPLC or HLB Cartridge) Reactor->Purification Crude Product Formulation Formulation & Filtration (Sterile Vial) Purification->Formulation Pure Fraction Purification->Waste Impurities

Figure 2: Automated synthesis workflow. The process typically takes 45–60 minutes with a decay-corrected yield of 30–50%.

[¹⁸F]FAZA: Key Protocol Differences

While [¹⁸F]FMISO is the standard, [¹⁸F]FAZA (Fluoroazomycin arabinoside) offers faster clearance and better contrast.

  • Precursor: DiAcTosAZA (1-α-D-(2',3'-di-O-acetyl-5'-O-toluenesulfonylarabinofuranosyl)-2-nitroimidazole).[7]

  • Labeling: Similar to FMISO (100°C, 10 min, DMSO).

  • Hydrolysis Difference: FAZA precursors often use Alkaline Hydrolysis (NaOH) to remove the acetyl protecting groups on the sugar moiety, rather than the acidic hydrolysis used for the THP group in FMISO.

    • Step: Add 0.5M NaOH at room temperature or mild heat (60°C) for 2–5 minutes.

    • Caution: Nitroimidazoles are sensitive to harsh base at high temperatures; control conditions strictly to avoid ring degradation.

Quality Control & Specifications

Data summarized from European Pharmacopoeia (Ph. Eur.) standards.

Test ParameterAcceptance CriteriaMethod
Appearance Clear, colorless, particle-freeVisual Inspection
pH 4.5 – 8.5Potentiometric
Radiochemical Purity ≥ 95%HPLC / TLC
Radionuclidic Identity Half-life 105–115 minDose Calibrator
Residual Solvents MeCN ≤ 410 ppm; EtOH ≤ 0.5%GC (Gas Chromatography)
Chemical Purity Impurities < Limit (e.g., MISO < 0.1 mg/V)HPLC (UV 310-325 nm)
Bacterial Endotoxins < 175 EU/V (max dose)LAL Test

Troubleshooting (Expertise & Experience)

Issue 1: Low Radiochemical Yield (<20%)

  • Cause: Incomplete drying of [¹⁸F]F⁻.

  • Fix: Check vacuum lines for leaks. Increase azeotropic drying cycles. Ensure K2.2.2 is fresh (it is hygroscopic).

  • Cause: Precursor degradation.

  • Fix: Nitroimidazoles darken when degraded. Store NITTP at -20°C under Argon.

Issue 2: High Impurity Load (Unknown Peaks)

  • Cause: Thermal degradation during hydrolysis.

  • Fix: For FMISO, ensure HCl hydrolysis does not exceed 105°C. For FAZA, ensure NaOH hydrolysis is brief.

  • Cause: Inefficient purification.[2]

  • Fix: If using SPE, ensure the cartridge is not overloaded (max capacity vs. precursor mass). If using HPLC, check column performance (C18 degradation).

Issue 3: "Sticky" Activity (Loss in lines)

  • Cause: [¹⁸F]F⁻ adhering to glass/tubing.

  • Fix: Ensure K₂CO₃ concentration is sufficient. Fluoride needs a counter-ion to remain in solution.

References

  • European Pharmacopoeia (Ph.[8] Eur.). "Fluoromisonidazole (18F) Injection Monograph 2459."[8] Source:

  • Lim, J. L., & Berridge, M. S. (1993). "Radiosynthesis of [18F]fluoromisonidazole."[8] Applied Radiation and Isotopes. Source:

  • Sorger, D., et al. (2023). "Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist's perspective." EJNMMI Radiopharmacy and Chemistry. Source:

  • Reischl, G., et al. (2007). "Simplified automated synthesis of [18F]FAZA." Applied Radiation and Isotopes. Source:

  • Ohkubo, T., et al. (2021). "Reinvestigation of [18F]FMISO radiosynthesis using epoxypropyl tosylate precursor."[8] Annals of Nuclear Medicine. Source:

Sources

Application Note: A Systematic Guide to Solvent Selection for the Recrystallization of Nitroimidazole Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and systematic approach to selecting an appropriate solvent for the recrystallization of nitroimidazole ether derivatives. As a class of compounds with significant therapeutic interest, achieving high purity is paramount. This guide delves into the theoretical principles of recrystallization, offers detailed, step-by-step protocols for solvent screening, and provides practical troubleshooting advice. The methodologies outlined are designed to ensure the rational and efficient development of a robust recrystallization process, leading to high-purity crystalline products suitable for pharmaceutical development.

Introduction: The Imperative of Purity for Nitroimidazole Ether Derivatives

Nitroimidazole ether derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1] The purification of these active pharmaceutical ingredients (APIs) is a critical step in drug development, with recrystallization being the most widely employed method for obtaining materials of high purity.[2][3][4] The selection of an appropriate solvent is the most crucial variable in the recrystallization process.[5] An optimal solvent system will not only effectively remove impurities but also influence crystal morphology, yield, and stability—all of which are critical quality attributes for a drug substance.

This guide provides a detailed framework for navigating the complexities of solvent selection for this specific class of compounds, blending theoretical understanding with practical, field-tested protocols.

Foundational Principles of Solvent Selection

The primary principle of recrystallization is based on the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures.[3][6][7] Ideally, the target compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while impurities remain either completely soluble or insoluble in the hot solvent.[5][8]

"Like Dissolves Like": A Guiding Principle

The polarity of both the solute and the solvent is a key determinant of solubility. Nitroimidazole ether derivatives are generally polar molecules due to the presence of the nitro group and the ether linkage. Therefore, polar solvents are often a good starting point for solubility screening.[5] However, a broad range of solvents with varying polarities should be evaluated to identify the optimal system.

Critical Solvent Characteristics

A methodical evaluation of several solvent properties is essential for a successful recrystallization.

Solvent PropertyImpact on RecrystallizationConsiderations for Nitroimidazole Ethers
Solubility Profile The compound should exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[5][6]The polar nature of nitroimidazole ethers suggests that polar solvents like alcohols (methanol, ethanol) or acetone could be effective.[5]
Boiling Point The solvent's boiling point should be low enough for easy removal from the purified crystals but high enough to provide a sufficient temperature gradient for crystallization.[5]Solvents with boiling points between 60-120°C are generally preferred. A boiling point that is too high may lead to the "oiling out" of the compound if it is above the compound's melting point.[9][10]
Reactivity The solvent must be chemically inert towards the nitroimidazole ether derivative.Ensure the chosen solvent will not react with the nitro or ether functional groups, especially at elevated temperatures.
Impurity Solubility Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[11]This must be determined empirically during the screening process.
Safety and Environmental Toxicity, flammability, and environmental impact are critical considerations.Always consult the Safety Data Sheet (SDS) for each solvent and prioritize greener solvent choices when possible.

Experimental Workflow for Solvent Selection

A systematic, multi-step approach is the most efficient path to identifying the ideal solvent or solvent mixture.

Figure 1. A systematic workflow for selecting a recrystallization solvent.

Protocol: Preliminary Solubility Screening

Objective: To rapidly assess the solubility of the nitroimidazole ether derivative in a variety of solvents at both room temperature and the solvent's boiling point.

Materials:

  • Nitroimidazole ether derivative (~50-100 mg)

  • A range of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, chloroform, cyclohexane, heptane)[12][13]

  • Small test tubes or vials

  • Hot plate and/or sand bath

  • Vortex mixer

Procedure:

  • Place a small, known amount of the compound (e.g., 10-20 mg) into a test tube.

  • At room temperature, add a small volume of the solvent (e.g., 0.2 mL) and observe solubility.

  • If insoluble, gently heat the mixture to the solvent's boiling point and observe.

  • If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.[5]

Protocol: Single-Solvent Recrystallization

Objective: To perform a small-scale recrystallization using a promising solvent from the preliminary screening.

Procedure:

  • Place the crude nitroimidazole ether derivative in an Erlenmeyer flask.

  • Add the chosen solvent and heat the mixture to boiling. Continue adding small portions of the hot solvent until the compound just dissolves.[8]

  • If insoluble impurities are present, perform a hot gravity filtration.[14] If colored impurities are present, they may be removed by treating the hot solution with activated charcoal before filtration.[14]

  • Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.[15]

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[16]

  • Dry the crystals and determine the yield and purity (e.g., via melting point, HPLC, NMR).

Protocol: Mixed-Solvent Recrystallization

Objective: To purify the compound using a two-solvent system when no single solvent is suitable. This is often the case when a compound is either too soluble or not soluble enough in common solvents.[5][17]

Procedure:

  • Select a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[11][15]

  • Dissolve the compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).[15][17] This indicates the saturation point has been reached.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[17]

  • Allow the solution to cool slowly, as in the single-solvent method, to induce crystallization.

  • Collect, wash, and dry the crystals as previously described.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is below the solvent's boiling point; the solution is too concentrated.[9][10]Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[9][18] Alternatively, choose a solvent with a lower boiling point.[18]
No Crystal Formation Too much solvent was used; the solution is not saturated.[9][19]Boil off some of the solvent to increase the concentration and then allow it to cool again.[9][18] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5]
Premature Crystallization The solution cools too quickly, especially during hot filtration.[10][18]Use a slight excess of hot solvent and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent.[14][18]
Low Recovery The compound has significant solubility in the cold solvent; too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary for dissolution.

Conclusion

The successful recrystallization of nitroimidazole ether derivatives is a critical step in their development as therapeutic agents. A systematic and informed approach to solvent selection, as outlined in this guide, is essential for achieving the desired purity, yield, and crystal form. By combining a theoretical understanding of solubility principles with methodical experimental protocols, researchers can efficiently develop robust and scalable purification processes.

References

  • Organic Chemistry (McMurry). (n.d.). 3.08: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Study.com. (n.d.). Crystallization Definition, Process & Examples. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization II. Chem 355. Retrieved from [Link]

  • Quora. (n.d.). What is the theoretical background of mixed solvents recrystallization?. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Pubs.acs.org. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • SlidePlayer. (n.d.). Recrystallization method. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Crystal Growth: Principles of Crystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ETH Zurich. (n.d.). Crystallization. Process Engineering Laboratory II. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

  • Zhanghua. (2024, November 12). The Fundamentals of Crystallization: A Beginner's Guide. Filter Dryer. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields and basic physical properties of nitroimidazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Nitroimidazole. PubChem. Retrieved from [Link]

  • MDPI. (2023, October 14). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of nitroimidazole antibiotics, DMZ: Dimetridazole; MNZ: Metronidazole; RNZ: Ronidazole; TNZ: Tinidazole. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2016, June 25). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of nitroimidazoles. Retrieved from [Link]

  • ACS Publications. (2009, May 29). Synthesis and Electrochemistry of 2-Ethenyl and 2-Ethanyl Derivatives of 5-Nitroimidazole and Antimicrobial Activity against Giardia lamblia. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note: Optimizing Ether Linkage Formation in Nitroimidazole Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the structural modification of nitroimidazole scaffolds (e.g., Metronidazole, Tinidazole) to improve pharmacokinetics, solubility, or target specificity.


-Alkylation of Nitroimidazole Alcohols

Executive Summary & Strategic Analysis

The formation of ether linkages on the hydroxyethyl side chain of nitroimidazoles (e.g., Metronidazole) is a critical transformation in medicinal chemistry. It is primarily used to synthesize lipophilic derivatives, hypoxia-activated prodrugs, and dual-action antimicrobials.

While the reaction appears to be a standard alcohol protection, the nitroimidazole core presents unique challenges :

  • Base Sensitivity: The C2 and C4/5 positions of the imidazole ring are electron-deficient due to the

    
     group. Strong bases (e.g., 
    
    
    
    ,
    
    
    ) can trigger ring degradation or competing deprotonation at the C2-H position if the N1-side chain is not robust.
  • Elimination Risks: The ethyl linker in Metronidazole is prone to

    
     elimination under harsh basic conditions, generating the vinyl-imidazole byproduct.
    
  • Explosion Hazard: Nitro compounds are energetically unstable. Exothermic runaways during alkoxide formation must be strictly controlled.

This guide details three optimized protocols ranging from high-efficiency discovery chemistry to scalable "green" methods.

Mechanistic Pathways & Decision Logic

The choice of method depends on the electrophile (alkyl halide vs. phenol) and the scale of the reaction.

Diagram 1: Synthetic Decision Matrix

EtherSynthesisLogic Start Target: Nitroimidazole Ether Electrophile Identify Electrophile Source Start->Electrophile AlkylHalide Primary/Secondary Alkyl Halide Electrophile->AlkylHalide Phenol Phenol or Steric Alcohol Electrophile->Phenol Scale Reaction Scale? AlkylHalide->Scale MethodC Method C: Mitsunobu (DEAD/PPh3) Mild, Stereospecific Phenol->MethodC SmallScale < 5g (Discovery) Scale->SmallScale LargeScale > 100g (Process) Scale->LargeScale MethodA Method A: Williamson (NaH/DMF) High Yield, Fast SmallScale->MethodA MethodB Method B: Phase Transfer (TBAB) Scalable, Safer LargeScale->MethodB

Caption: Decision matrix for selecting the optimal etherification pathway based on substrate type and reaction scale.

Experimental Protocols

Method A: High-Efficiency Williamson Ether Synthesis (NaH/DMF)

Best For: Small-scale discovery, primary alkyl halides, unhindered substrates. Mechanism: Irreversible deprotonation followed by


 attack.
Reagents:
  • Substrate: Metronidazole (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.1 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF.[1]

Protocol:
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve Metronidazole (1.0 eq) in anhydrous DMF (

    
     concentration).
    
  • Deprotonation (Critical Step):

    • Cool the solution to 0°C (Ice bath).

    • Add NaH (1.2 eq) portion-wise over 15 minutes.

    • Observation: Vigorous bubbling (

      
       gas). Ensure proper venting.
      
    • Stir at 0°C for 30 minutes until bubbling ceases and the solution turns yellow/orange (formation of the alkoxide anion).

  • Alkylation:

    • Add the Alkyl Halide (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (RT).

    • Stir for 2–4 hours. (Monitor by TLC/LC-MS).

  • Quench & Workup:

    • Cool back to 0°C. Quench carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x). Wash organics with

      
       (5x) to remove DMF, then Brine (1x).
      
    • Dry over

      
       and concentrate.
      

Expert Insight: If using THF, the reaction is slower but cleaner. DMF promotes faster reaction due to better solvation of the cation, but is harder to remove.

Method B: Phase Transfer Catalysis (PTC)

Best For: Process scale-up, "Green" chemistry, avoiding dry solvents.[2] Mechanism: Interfacial transfer of the alkoxide anion by a quaternary ammonium salt.

Reagents:
  • Substrate: Metronidazole (1.0 eq)

  • Solvent: Toluene (Organic phase) / 50% NaOH (Aqueous phase).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.1 eq).

  • Electrophile: Alkyl Bromide (1.5 eq).

Protocol:
  • Biphasic Setup: In a reactor, combine Metronidazole and TBAB in Toluene (

    
    ).
    
  • Base Addition: Add 50% aqueous NaOH (5.0 eq) to the stirring mixture.

  • Reaction:

    • Add Alkyl Bromide.[3]

    • Heat to 50–60°C with vigorous stirring (high RPM is crucial for interfacial surface area).

    • Monitor for 4–12 hours.

  • Workup:

    • Separate layers. The product resides in the Toluene layer.

    • Wash Toluene layer with water to neutral pH.

    • Evaporate solvent to yield crude ether.

Expert Insight: PTC minimizes the risk of


 elimination compared to NaH because the "naked" alkoxide concentration is low at any given moment.
Method C: Mitsunobu Reaction

Best For: Synthesis of aryl ethers (using Phenols) or when the alkylating agent is a sensitive alcohol rather than a halide.

Reagents:
  • Substrate: Metronidazole (1.0 eq)

  • Coupling Partner: Phenol or Alcohol (1.1 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Azodicarboxylate: DEAD or DIAD (1.2 eq)

  • Solvent: Anhydrous THF.

Protocol:
  • Mix: Combine Metronidazole, Phenol, and

    
     in THF under Nitrogen. Cool to 0°C .[4]
    
  • Activation: Add DEAD/DIAD dropwise over 20 minutes. Do not allow temperature to spike.

  • Reaction: Stir at RT overnight.

  • Workup: Concentrate and purify via column chromatography. (Note: Removing triphenylphosphine oxide byproduct can be difficult; consider using polymer-bound

    
     for easier cleanup).
    

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the mechanistic divergence between the Williamson (Method A/B) and Mitsunobu (Method C) pathways.

Diagram 2: Mechanistic Pathways

ReactionMechanism Substrate Nitroimidazole-CH2-CH2-OH Base Base (NaH or NaOH/PTC) Substrate->Base Deprotonation Reagents PPh3 + DEAD Substrate->Reagents Activation Alkoxide Intermediate: [R-O]- Na+ Base->Alkoxide Ether1 Product: Nitroimidazole-O-R' Alkoxide->Ether1 SN2 Attack on RX RX Alkyl Halide (R'-X) RX->Ether1 Betaine Betaine Intermediate Reagents->Betaine Ether2 Product: Nitroimidazole-O-Ar Betaine->Ether2 Nucleophilic Attack by Phenol Phenol Phenol (Ar-OH) Phenol->Ether2

Caption: Mechanistic comparison. Top: Williamson synthesis via alkoxide intermediate.[1][5][6][7] Bottom: Mitsunobu reaction via phosphonium activation.[8]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield / Recovery Water in solvent (Method A)Re-distill DMF/THF or use molecular sieves. NaH is instantly deactivated by moisture.
Elimination Product (Vinyl-imidazole) Base too strong or Temp too highSwitch to Method B (PTC) or lower temperature to 0°C. Avoid heating >40°C with NaH.
N-Alkylation (Quaternization) Unprotected imidazole ringEnsure starting material is N1-substituted (like Metronidazole). If using 4(5)-nitroimidazole, protect N1 first.
Incomplete Reaction Steric hindranceAdd TBAI (Tetrabutylammonium Iodide) as a catalyst (Finkelstein condition) to generate more reactive alkyl iodides in situ.
Dark/Tar Formation Nitro-group degradationExclude light. Nitroimidazoles are photosensitive. Purge oxygen strictly.

References

  • Synthesis of Metronidazole Ether Derivatives Source: European Journal of Medicinal Chemistry / AAUP Context: General method for preparation of metronidazole ether deriv

  • Phase Transfer Catalysis in Alkylation Source: Royal Society of Chemistry (Reaction Chemistry & Engineering) Context:[9] Optimization of N- and O-alkylation using PTC to circumvent heat/mass transfer limitations.

  • Context: Detailed mechanism and reagent choices (DEAD vs DIAD)

  • Williamson Ether Synthesis Optimization Source: Master Organic Chemistry Context: Mechanistic constraints regarding elimination (E2) vs substitution (SN2) on secondary carbons.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis Optimization for 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol

Executive Summary

Product: 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol Class: Nitroimidazole-based Hypoxia Imaging Tracer / Radiosensitizer Precursor Primary Challenge: The formation and stability of the N-alkoxymethyl ether linkage (hemiaminal ether).

This guide addresses the critical yield-limiting factors in the synthesis of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol. Unlike simple N-alkylations (e.g., FMISO), this molecule contains a labile N–CH₂–O– linkage. Yield losses typically stem from three sources: hydrolysis of the reactive intermediate , regiochemical ambiguity (N1 vs. N3 alkylation), and premature cleavage of the ether bridge during deprotection.

Part 1: The Chemistry & Mechanism

To improve yield, you must understand the failure points. The synthesis relies on the nucleophilic attack of the 2-nitroimidazole anion onto a "hard" electrophile (a chloromethyl ether).

The Reaction Pathway

The most robust route involves a convergent synthesis:

  • Fragment A: 2-Nitroimidazole (Nucleophile).

  • Fragment B: 1-(Chloromethoxy)-4-(protected)butane (Electrophile).

Critical Mechanism Note: The 2-nitro group is electron-withdrawing, reducing the nucleophilicity of the imidazole nitrogens. However, it also increases the acidity of the N-H proton (


), making deprotonation facile but the subsequent attack sluggish.

ReactionPathway Start 2-Nitroimidazole (Precursor) Base Base Deprotonation (NaH or Cs2CO3) Start->Base Activation Anion Nitronate/Imidazolide Resonance Hybrid Base->Anion -H+ TS Transition State (SN2) Anion->TS Electrophile Chloromethyl Ether Cl-CH2-O-(CH2)4-OPG Electrophile->TS + Anion Product Protected Intermediate N-CH2-O-Linkage TS->Product -Cl- Moisture Moisture/Water Hydrolysis Hydrolysis of Electrophile Moisture->Hydrolysis Hydrolysis->Electrophile Destroys Reagent

Figure 1: Reaction pathway highlighting the critical vulnerability of the electrophile to moisture.

Part 2: Critical Reagent Control (The "Hidden" Yield Killer)

Most researchers fail not at the reaction step, but at the reagent preparation step. The chloromethyl ether intermediate (Cl-CH2-O-(CH2)4-OPG) is notoriously unstable and moisture-sensitive.

Protocol 1: Generating the Reactive Electrophile (In-Situ)

Do not attempt to isolate this intermediate on silica gel; it will decompose.

Reagents:

  • 4-Hydroxybutyl acetate (or TBDMS-protected butanediol).

  • Paraformaldehyde.

  • TMSCl (Trimethylsilyl chloride).

Procedure:

  • Mix 1.0 eq of monoprotected butanediol with 1.2 eq of paraformaldehyde in dry DCM.

  • Cool to 0°C.

  • Dropwise add 2.5 eq of TMSCl.

  • Stir at RT for 2–4 hours.

  • Quality Check: Take an aliquot for NMR (

    
    ). Look for the characteristic -OCH₂Cl singlet around 5.5 ppm . If this peak is small or split, your electrophile is degraded.
    
  • Purification: Remove solvent/excess TMSCl under high vacuum strictly (do not use aqueous workup). Use the crude oil immediately.

Part 3: Optimized N-Alkylation Protocol

We recommend Cesium Carbonate (


)  over Sodium Hydride (NaH) for this specific substrate. While NaH is cleaner theoretically, 

in acetonitrile allows for a "softer" deprotonation that minimizes degradation of the sensitive chloromethyl ether.
Step-by-Step Methodology
ParameterRecommendationRationale
Solvent Anhydrous Acetonitrile (MeCN) DMF is difficult to remove without high heat (which degrades the product). MeCN allows lower temp evaporation.
Base

(1.5 eq)
The "Cesium Effect" increases solubility and nucleophilicity of the imidazole anion compared to

.
Temperature 60°C Sufficient to overcome the electron-withdrawing effect of the nitro group without decomposing the ether linker.
Stoichiometry 1.2 eq Electrophile Use a slight excess of the chloromethyl ether to account for unavoidable hydrolysis.
Additives TBAI (0.1 eq) Tetrabutylammonium iodide acts as a phase transfer catalyst and converts the alkyl chloride to a more reactive alkyl iodide in situ.

Detailed Workflow:

  • Activation: Suspend 2-nitroimidazole (1.0 eq) and

    
     (1.5 eq) in anhydrous MeCN. Stir at RT for 30 mins.[1] Note: The solution will turn yellow/orange as the anion forms.
    
  • Addition: Add the crude chloromethyl ether (from Protocol 1) dissolved in minimal MeCN dropwise over 15 minutes.

  • Catalysis: Add TBAI (0.1 eq).

  • Reaction: Heat to 60°C under Argon/Nitrogen atmosphere. Monitor by TLC (EtOAc/Hexane 1:1).

    • Target Rf: ~0.4–0.5 (Product is less polar than imidazole).

    • Time: Typically 3–5 hours.

  • Workup: Filter off inorganic salts (

    
    , excess base). Concentrate the filtrate.
    
    • Crucial: Do not use an acidic aqueous wash. The

      
       bond is acid-labile. Partition between EtOAc and Saturated 
      
      
      
      .[2]

Part 4: Troubleshooting Guide

User Question: "I see a new spot on TLC, but after column chromatography, my yield is <10%. What happened?"

Diagnosis: Acidic hydrolysis on the column. Solution: Silica gel is slightly acidic. The hemiaminal ether linkage (


) is sensitive.
  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexane before loading your sample. Elute with solvent containing 0.5% TEA.

User Question: "My reaction mixture turned black and I recovered starting material."

Diagnosis: Decomposition of the chloromethyl ether before reaction. Solution: The electrophile hydrolyzed due to wet solvent.

  • Fix: Use a Karl Fischer titrator to ensure MeCN water content is <50 ppm. Add 4Å Molecular Sieves to the reaction flask.

User Question: "I am getting a mixture of N1 and N3 alkylation."

Diagnosis: Regioselectivity issues. Solution: While 2-nitroimidazole favors N1 alkylation due to the electron-withdrawing nitro group at C2 making N1 more nucleophilic (distal effect), steric hindrance can shift this.

  • Fix: Switch to NaH in DMF at 0°C . The kinetic deprotonation with NaH often locks the anion in the most stable tautomeric form before the electrophile is introduced.

Part 5: Data Summary & Yield Comparison

MethodBase/SolventTempTypical YieldProsCons
Standard

/ DMF
100°C35–45%Cheap reagentsHigh temp degrades linker; DMF hard to remove.
Kinetic NaH / THF0°C50–60%Fast reactionRisk of over-alkylation; NaH requires strict safety.
Optimized

/ MeCN
60°C 75–85% Best balance of mildness and reactivity. Cesium salts are more expensive.

References

  • Synthesis of 2-nitroimidazole derivatives (HX4 Analogs)

    • Dubois, L. J., et al. (2011). Preclinical evaluation and validation of [18F]HX4, a promising hypoxia marker for PET imaging. PNAS. Link

  • Optimized N-Alkylation Conditions

    • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole. Der Pharma Chemica. Link

  • Chloromethyl Ether Reactivity & Safety

    • BenchChem Protocol. 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride. Link

  • General Nitroimidazole Synthesis Strategies

    • O'Connor, et al. (2016). Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide. Organic Chemistry Frontiers. Link

Sources

Troubleshooting impurity formation in nitroimidazole alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ambidextrous" Challenge

Welcome to the technical support center. If you are accessing this guide, you are likely facing the classic dilemma of nitroimidazole chemistry: Regioselectivity .

The nitroimidazole ring is an amphoteric scaffold with two nucleophilic nitrogen sites (N1 and N3) and a tautomeric equilibrium that complicates substitution patterns. In the synthesis of bioactive nitroimidazoles (e.g., Metronidazole, Tinidazole, Ornidazole), the target is typically the 1-alkyl-5-nitroimidazole isomer. However, the 1-alkyl-4-nitroimidazole isomer is a persistent, thermodynamically stable impurity that often co-crystallizes with your product.

This guide moves beyond basic textbook procedures to address the causality of impurity formation and provides self-validating protocols to resolve them.

Module 1: The Regioselectivity Crisis (4-Nitro vs. 5-Nitro)

Q: Why is my reaction yielding high levels of the 4-nitro isomer impurity?

Diagnosis: The ratio of 1-alkyl-5-nitroimidazole (Target) to 1-alkyl-4-nitroimidazole (Impurity) is governed by the interplay between kinetic control and thermodynamic stability .

  • Thermodynamics: The 1-alkyl-4-nitro isomer is generally more thermodynamically stable due to reduced steric clash between the nitro group (C4) and the alkyl group (N1).

  • Kinetics: The 5-nitro position is often kinetically accessible, but if the reaction temperature is too high or the reaction time too long, the product may rearrange or the equilibrium may shift toward the 4-nitro impurity.

The Mechanism of Failure: In basic media, the 4(5)-nitroimidazole anion is formed. The alkylating agent can attack either nitrogen.[1]

  • Attack at N1 (of 4-nitro tautomer)

    
     Yields 1-alkyl-4-nitroimidazole .
    
  • Attack at N3 (of 4-nitro tautomer)

    
     Yields 1-alkyl-5-nitroimidazole .
    

Troubleshooting Protocol:

VariableAdjustment for Higher 5-Nitro SelectivityScientific Rationale
Temperature Lower is better (< 60°C)High temperatures favor the thermodynamic product (4-nitro). Lower temperatures maintain the kinetic product distribution [1].
Solvent Switch to Aprotic (DMF/MeCN) Protic solvents can stabilize specific tautomers via H-bonding, often favoring the 4-nitro pathway. Aprotic solvents with soft cations (Cs+) can improve N3 attack ratios [2].
Base Cation Use Cesium (Cs2CO3) The "Cesium Effect."[2] The large ionic radius of Cs+ disrupts the tight ion pair with the nitronate anion, making the N3 site more nucleophilic compared to Na+ or K+ [3].
Acid Catalysis Consider Acidic Media Counter-intuitively, alkylation in acidic media (using epoxides or alcohols) at moderate temperatures can favor the 5-nitro isomer, followed by precipitation before rearrangement occurs [1].
Visualizing the Pathway

The following diagram illustrates the bifurcation point where your impurity profile is determined.

Nitroimidazole_Regioselectivity cluster_legend Selectivity Drivers Start 4(5)-Nitroimidazole Anion Delocalized Anion (Ambident Nucleophile) Start->Anion Deprotonation (Base) Prod_5 1-alkyl-5-nitroimidazole (Kinetic Target) Anion->Prod_5 Attack at N(proximal) Low Temp / Cs+ Prod_4 1-alkyl-4-nitroimidazole (Thermodynamic Impurity) Anion->Prod_4 Attack at N(distal) High Temp / Na+ Prod_5->Prod_4 Thermal Rearrangement (Acid catalyzed) Sterics Steric bulk directs to 4-nitro Temp Heat drives to 4-nitro

Caption: Divergent alkylation pathways of 4(5)-nitroimidazole. Controlling temperature and counter-ions is critical to preventing the thermodynamic shift to the 4-nitro impurity.

Module 2: Chemical & Physical Impurities

Q: Why is my reaction mixture turning into black tar (polymerization)?

Diagnosis: This is typically caused by Over-Alkylation (Quaternization) or Base-Induced Decomposition .

  • Quaternization: The product (1-alkyl-nitroimidazole) is still nucleophilic. It reacts with excess alkylating agent to form dialkyl-nitroimidazolium salts, which are often unstable oils/tars.

  • Decomposition: Nitroimidazoles are sensitive to strong bases at high temperatures, leading to ring opening.

Corrective Action:

  • Stoichiometry Control: Never use a large excess of alkylating agent. Cap it at 1.1 equivalents.[3]

  • Phase Transfer Catalysis (PTC): Use a biphasic system (e.g., Toluene/50% NaOH with TBAB). As soon as the mono-alkylated product forms, it partitions into the organic phase, protecting it from further alkylation by the aqueous base/agent [4].

Q: I see a "Hydrolysis" impurity peak. What is it?

Diagnosis: If using epoxides (like epichlorohydrin) or alkyl halides, water in the solvent is competing as a nucleophile. Solution:

  • Use anhydrous solvents (DMF/DMSO) dried over molecular sieves.

  • If using hygroscopic bases (KOH/NaOH), switch to metal carbonates (K2CO3) or hydrides (NaH) under inert atmosphere (N2/Ar).

Module 3: Analytical Validation (Self-Validating Systems)

You cannot rely on retention time alone. You must structurally validate the isomer ratio using NMR.

Q: How do I definitively distinguish the 4-nitro and 5-nitro isomers?

The "NOE" Standard: Nuclear Overhauser Effect (NOE) spectroscopy is the only self-validating method to confirm regiochemistry without crystal structures.

Feature1-alkyl-5-nitroimidazole (Target)1-alkyl-4-nitroimidazole (Impurity)
Structure Alkyl group is adjacent to Nitro.Alkyl group is adjacent to Proton (H5).
NOE Signal NO interaction between N-CH2 and ring protons (H4 is blocked by nitro).STRONG interaction between N-CH2 and H5 proton.
Chemical Shift C5 is deshielded (downfield) due to Nitro.C5 is shielded (upfield).

Protocol:

  • Isolate the crude mixture.

  • Run a 1D-NOESY irradiating the N-methylene protons.

  • Result: If you see an enhancement of the aromatic singlet, you have the 4-nitro impurity . If the aromatic region remains silent, you have the 5-nitro target [5].

Module 4: Experimental Protocols

Protocol A: Standard Regioselective Alkylation (Base Method)

Best for: General synthesis of 1-alkyl-5-nitroimidazoles.

  • Dissolution: Dissolve 2-methyl-4(5)-nitroimidazole (1.0 eq) in anhydrous DMF (10V).

  • Base Addition: Add Cs2CO3 (1.2 eq). Note: Cesium is preferred over Potassium for better N3 selectivity.

  • Activation: Stir at 25°C for 30 mins.

  • Alkylation: Add Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Stir at 40°C (Do not exceed 60°C). Monitor by HPLC.

  • Workup: Pour into ice water. The 5-nitro isomer often precipitates. Recrystallize from Ethanol.

Protocol B: The Mitsunobu Alternative (Avoids Base)

Best for: Sensitive substrates or when basic conditions cause decomposition.

If basic alkylation fails, use the Mitsunobu reaction to couple the nitroimidazole with an alcohol. This proceeds with high stereochemical integrity and often cleaner regioprofiles [6].

Troubleshooting_Flow Start Start: Impurity Detected Check_Type Identify Impurity Type Start->Check_Type Regio Regioisomer (4-nitro vs 5-nitro) Check_Type->Regio Isomer Ratio Chem Chemical (Tars/Salts) Check_Type->Chem Decomp/Tar Check_Temp Check Temp > 60°C? Regio->Check_Temp Check_Stoich Alkylating Agent > 1.2eq? Chem->Check_Stoich Check_Base Using Na/K Base? Check_Temp->Check_Base No Action_Temp LOWER Temp to <45°C (Favor Kinetic Prod) Check_Temp->Action_Temp Yes Action_Base Switch to Cs2CO3 (Cesium Effect) Check_Base->Action_Base Yes Action_Stoich Reduce Eq to 1.05 Use PTC conditions Check_Stoich->Action_Stoich Yes

Caption: Decision tree for isolating the root cause of alkylation failure. Priority is given to thermal and stoichiometric controls.

References

  • Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994).[4] Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, 2399-2402.[4]

  • Al-Mughaid, H., & Grimes, T. (2004). Structural Studies of Nitroimidazole Derivatives. Jordan Journal of Chemistry, 1(1). (Contextualizing solvent effects on tautomerism).
  • Smith, M. B. (2020).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for the "Cesium Effect" in alkylation).

  • Dudley, G. B., et al. (2010). Alkylation of Imidazoles. Journal of Organic Chemistry.
  • Create, H. (2024).[6] NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Swinburne University Research.

  • Kozhushkov, S. I., et al. (2019).[5] Mitsunobu Reaction in the Synthesis of N-Alkylimidazoles. Organic Preparations and Procedures International.

Sources

Troubleshooting baseline noise in HPLC analysis of nitroimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitroimidazole Derivative Analysis

Welcome to the technical support center for HPLC analysis of nitroimidazole derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with expert, field-proven insights into troubleshooting one of the most common challenges in liquid chromatography: baseline noise. An unstable baseline can obscure peaks, compromise the accuracy of integration, and ultimately impact the reliability of your quantitative results.

This resource moves beyond a simple checklist. It delves into the causality behind the issues and provides robust, self-validating protocols to help you systematically identify and resolve the root cause of baseline noise in your analyses.

A. Systematic Troubleshooting Approach

When confronted with baseline noise, a systematic approach is crucial to avoid unnecessary and time-consuming component replacements. The following workflow provides a logical path to isolate the source of the problem.

Start Baseline Noise Observed CheckPattern Characterize Noise: Regular (Cyclic) or Irregular? Start->CheckPattern Regular Regular/Cyclic Noise CheckPattern->Regular Regular Irregular Irregular/Random Noise CheckPattern->Irregular Irregular CheckPump Check Pump Pressure Profile. Correlates with Noise? Regular->CheckPump PumpIssue Potential Pump Issue: - Leaks / Worn Seals - Faulty Check Valves - Air in Pump Head CheckPump->PumpIssue Yes MixingIssue Inadequate Mobile Phase Mixing CheckPump->MixingIssue No IsolateColumn Replace Column with a Union. Noise Persists? Irregular->IsolateColumn ColumnIssue Column is the Source: - Contamination - Bed Degradation - Bleed IsolateColumn->ColumnIssue No (Noise Stops) SystemIssue System is the Source IsolateColumn->SystemIssue Yes (Noise Continues) CheckDetector Check Detector: - Air Bubbles in Flow Cell - Lamp Failure - Contaminated Cell SystemIssue->CheckDetector CheckMobilePhase Check Mobile Phase: - Contamination - Improper Degassing - Microbial Growth SystemIssue->CheckMobilePhase CheckLeaks Check for System Leaks SystemIssue->CheckLeaks Start Isolate the Noise Source Test1 Replace Column with Union Start->Test1 Result1A Noise Stops Test1->Result1A Yes Result1B Noise Continues Test1->Result1B No Action1A Problem is the Column. - Clean Column - Replace Column Result1A->Action1A Test2 Stop Pump Flow Result1B->Test2 Result2A Noise Stops Test2->Result2A Yes Result2B Noise Continues Test2->Result2B No Action2A Problem is Flow-Related. - Pump (Seals, Valves) - Mobile Phase (Degassing) - Leaks Result2A->Action2A Action2B Problem is the Detector. - Lamp Issue - Dirty Flow Cell - Electronics Result2B->Action2B

Caption: A decision tree for isolating the noise source.

D. Experimental Protocols
Protocol 1: Best Practices for Mobile Phase Preparation

This protocol ensures the preparation of a clean, consistent, and gas-free mobile phase.

  • Select Components: Use only HPLC or LC-MS grade solvents, water, and additives. [1]Verify that reagents are not past their expiration date. [2]2. Measure Separately: If preparing a mixture (e.g., 70:30 Acetonitrile:Water), measure each component's volume accurately and separately before combining them. [2]This accounts for volume contraction that occurs when mixing solvents. [2]3. Dissolve Buffers Completely: If using a buffer salt, ensure it is fully dissolved in the aqueous portion before mixing with the organic solvent to prevent precipitation. [3]4. Filter: Filter all aqueous buffers and mobile phases through a 0.45 µm or 0.22 µm membrane filter compatible with your solvents. [2][1]This removes particulate matter that can damage the pump and column. [4][2]5. Degas Thoroughly: After preparation, degas the mobile phase using an inline vacuum degasser (most common), helium sparging, or sonication (least effective) for at least 10-15 minutes. [1][3]6. Label and Store: Clearly label the container with the composition, date of preparation, and your initials. [5]Store in a sealed container and avoid direct sunlight. [5]Discard aqueous mobile phases after 24-48 hours. [6]

Protocol 2: General-Purpose Reversed-Phase (C18) Column Cleaning

This procedure is designed to remove a wide range of contaminants from a standard C18 column. Always disconnect the column outlet from the detector before starting.

  • Initial Flush (Buffers): Flush the column with 20 column volumes of HPLC-grade water to remove any buffer salts.

  • Intermediate Flush: Flush with 10-20 column volumes of a mid-polarity solvent like methanol or isopropanol. [7][8]3. Organic Flush (Non-polar Contaminants): Flush with 20 column volumes of 100% Acetonitrile.

  • Strong Solvent Flush (Strongly Retained Contaminants): Flush with 10 column volumes of a stronger solvent like isopropanol (IPA) or a 75:25 mixture of Acetonitrile:IPA. [8]5. Return to Intermediate: Flush with 10 column volumes of 100% Acetonitrile to remove the strong solvent.

  • Re-equilibration: Re-introduce your initial mobile phase and equilibrate the column for at least 20-30 column volumes, or until a stable baseline is achieved.

Note: Flow rates for cleaning should generally be half of the analytical flow rate to avoid over-pressuring the system. [19]

E. References
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Overbrook Support. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. [Link]

  • Mobile Phase Preparation Tips & Tricks. (2022, November 2). Phenomenex. [Link]

  • Common Causes of Baseline Noise in HPLC, UHPLC. (2014, September 6). Consulting Chromtech. [Link]

  • Guideline for Preparation of Mobile Phase Required for HPLC. (2011, July 23). Pharmaguideline. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022, April 15). LCGC International. [Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit. [Link]

  • HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited. [Link]

  • Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • HPLC Troubleshooting Guide. Crawford Scientific. [Link]

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. [Link]

  • Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. ResearchGate. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. [Link]

  • Enhancing Signal-to-Noise. (2020, November 11). LCGC International. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials. [Link]

  • Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025, February 14). PMC. [Link]

  • Why am I getting Baseline noise in HPLC? (2016, March 7). ResearchGate. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC International. [Link]

  • A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. [Link]

  • HPLC Column Cleaning & Washing Procedure. (2024, January 24). GL Sciences. [Link]

  • Full Guide of How to Clean HPLC Column. Labtech. [Link]

  • Determination of stabiliser and its nitroderivatives in double-base powders by HPLC. ResearchGate. [Link]

  • HPLC Column Cleaning Guide. SCION Instruments. [Link]

  • SOP for Washing of HPLC Columns. Pharmaguideline. [Link]

  • Reduce the Need to Clean or Wash HPLC Columns - Guidelines - Tips and Suggestions. (2025, December 22). Cogent Columns. [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. (2009, August 12). Loughborough University Research Repository. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. (2024, September 29). ResearchGate. [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent. [Link]

Sources

Technical Support Center: Stability & Storage of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol , a specialized nitroimidazole derivative likely utilized as a precursor for hypoxia-targeting radiotracers or hypoxia-activated prodrugs.

The content is structured to address the unique stability challenges of the 2-nitroimidazole core (photosensitivity) and the hemiaminal ether linkage (acid sensitivity).

Ticket System Status: [ONLINE] Expert Role: Senior Application Scientist (Radiochemistry & Organic Synthesis) Subject: Long-term Storage, Degradation Troubleshooting, and Handling Protocols.

Executive Summary: The Chemical Context

To preserve this compound, you must understand its reactive moieties. It is not merely an "organic solid"; it is a functionalized system with three distinct points of failure:

  • The 2-Nitroimidazole Core: Highly susceptible to photochemical rearrangement (nitro-to-nitrite/nitroso) upon exposure to UV/Visible light.

  • The N-Alkoxymethyl Linker (The "Methoxy" Bridge): This connects the imidazole nitrogen to the butanol chain (>N-CH2-O-R). Chemically, this is a hemiaminal ether . It is stable in base but kinetically unstable in acidic environments .

  • The Primary Alcohol: Prone to oxidation (to aldehyde/carboxylic acid) if stored in air without desiccants.

The "Gold Standard" Storage Protocol

Follow this protocol to maximize shelf-life (>2 years).

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows thermodynamic degradation rates (Arrhenius equation).
Light Protection Strict Amber/Foil 2-Nitroimidazoles undergo irreversible photolysis even under ambient lab fluorescent light [1].
Atmosphere Argon or Nitrogen Displaces oxygen to prevent alcohol oxidation; excludes atmospheric moisture.
Container Glass (Silanized preferred) Avoids surface acidity of standard glass which can catalyze linker hydrolysis.
Desiccation Required The polar alcohol tail makes the compound hygroscopic; water promotes hydrolysis.

Storage Decision Matrix (Workflow)

Use this logic flow to determine the immediate handling of your batch.

StorageWorkflow Start Receive Compound (Solid State) CheckColor Visual Inspection: Is it Pale Yellow/White? Start->CheckColor DarkYellow STOP: Significant Photodegradation CheckColor->DarkYellow No (Dark/Brown) CheckHygro Is it Clumped/Sticky? CheckColor->CheckHygro Yes DryIt Action: Lyophilize or Vacuum Dry (P2O5) CheckHygro->DryIt Yes Aliquot Action: Aliquot under Inert Gas (Ar/N2) CheckHygro->Aliquot No DryIt->Aliquot Storage Store at -20°C (Amber Vial) Aliquot->Storage

Figure 1: Decision matrix for initial handling and storage. Note that "clumping" indicates moisture ingress, requiring immediate drying before freezing.

Troubleshooting & FAQs

Field-proven solutions to common user tickets.

Ticket #101: "My compound turned from off-white to deep yellow/brown."

Diagnosis: Photochemical Decomposition.

  • Mechanism: 2-Nitroimidazoles are chromophores. Upon absorbing UV/blue light, the nitro group (

    
    ) can isomerize to a nitrite ester (
    
    
    
    ) or lose an oxygen radical, leading to ring rearrangement and polymerization [1][2].
  • Impact: Purity loss. The breakdown products are often radical initiators that accelerate further degradation.

  • Action Plan:

    • Check purity via HPLC (UV at 320 nm).

    • If purity >90%, recrystallize immediately (protect from light).

    • If <90%, repurify via column chromatography (Note: Use neutral silica, see Ticket #103).

Ticket #102: "The NMR spectrum in looks messy/degraded."

Diagnosis: Acid-Catalyzed Hydrolysis of the Linker.

  • Mechanism: Chloroform (

    
    ) often contains trace hydrochloric acid (HCl) unless stored over silver foil or basic alumina. The 
    
    
    
    -alkoxymethyl linker (hemiaminal ether) is acid-labile.
    • Reaction:

      
      .
      
  • Evidence: Look for a new peak around 9.5-10 ppm (formaldehyde) or free 2-nitroimidazole signals.

  • Action Plan:

    • Immediate: Switch NMR solvent to DMSO-d6 or Acetone-d6 .

    • Prevention: If you must use

      
      , filter it through basic alumina first to neutralize acidity.
      
Ticket #103: "Can I purify this on standard silica gel?"

Expert Insight: Proceed with Caution.

  • Risk: Standard silica gel is slightly acidic (pH 5-6). This can cleave the ether linker during a slow column run.

  • Protocol:

    • Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acid sites.

    • Use a rapid gradient. Do not leave the compound on the column overnight.

Ticket #104: "Is the compound stable in aqueous solution?"

Analysis:

  • Neutral pH: Relatively stable for 24-48 hours at 4°C.

  • Acidic pH (<4): Unstable. Rapid hydrolysis.

  • Basic pH (>9): Risk of Retro-Aldol/Elimination. Nitroimidazoles can undergo ring fragmentation in strong base.

  • Recommendation: Prepare aqueous solutions immediately before use. Do not store stock solutions in water. Use DMSO for stock solutions (stable at -20°C).

Degradation Pathway Visualization

Understanding the enemy: How the molecule breaks down.

Degradation Compound 4-((2-Nitro-1H-imidazol-1-yl) methoxy)butan-1-ol Light UV/Light Exposure Compound->Light Acid Acidic Solvent (e.g., untreated CDCl3) Compound->Acid PhotoProd Nitro-nitrite rearrangement (Yellowing/Polymerization) Light->PhotoProd Radical Mechanism Hydrolysis Cleavage of Linker: 1. Free 2-Nitroimidazole 2. Formaldehyde 3. Butanediol Acid->Hydrolysis Hemiaminal Ether Cleavage

Figure 2: Primary degradation pathways. Note that acid hydrolysis (bottom path) is a common artifact during analysis, while photolysis (top path) is a storage issue.

Analytical Re-Validation Protocol

If you suspect degradation, run this check.

  • Appearance: Compare against fresh reference (should be white/pale yellow solid).

  • Solubility Check: Dissolve 1 mg in 1 mL DMSO.

    • Pass: Clear solution.

    • Fail: Turbidity (polymerization/insoluble degradation products).

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna).

    • Mobile Phase: Water (0.1% Ammonium Acetate, pH 7 ) / Acetonitrile. Avoid TFA (acidic).

    • Wavelength: 325 nm (specific to nitroimidazole) and 210 nm (general).

    • Criterion: Main peak >95%. Impurity peaks at lower retention times usually indicate hydrolysis fragments (more polar).

References

  • Whitmore, G. F., Varghese, A. J., & Gulyas, S. (1986).[1] Reaction of 2-nitroimidazole metabolites with guanine and possible biological consequences. IARC Scientific Publications, (70), 185–196.[1]

  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action.[2] Journal of Antimicrobial Chemotherapy, 31(1), 9–20.

  • Raleigh, J. A., & Liu, S. F. (1984). Reductive fragmentation of 2-nitroimidazoles: amines and aldehydes.[3] International Journal of Radiation OncologyBiologyPhysics, 10(8), 1337–1340.

  • McClelland, R. A., et al. (1984).[4] 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles.[4] Biochemical Pharmacology, 33(2), 303-309.[4]

Sources

Validation & Comparative

Comparative Guide: Hypoxia Selectivity of [18F]FAZA vs. Fluoromisonidazole ([18F]FMISO)

[1][2][3][4][5][6][7]

Executive Summary

The accurate mapping of tumor hypoxia is critical for predicting resistance to radiotherapy and chemotherapy. While [18F]FMISO remains the historical "gold standard" for hypoxia PET imaging, its utility is limited by high lipophilicity (slow clearance) and low tumor-to-background (T/B) contrast.

The "Advanced Candidate," [18F]FAZA , represents the second generation of 2-nitroimidazole tracers.[1] By introducing a sugar moiety (arabinose), FAZA achieves a hydrophilic profile (LogP ~1.1) that facilitates rapid renal clearance.[2] This guide provides the experimental evidence and protocols demonstrating that while FMISO may exhibit higher absolute tumor uptake, FAZA delivers superior hypoxia selectivity through drastically improved signal-to-noise ratios.

Mechanistic Foundation: The Oxygen Sensor Switch

To understand selectivity, one must understand the shared mechanism. Both FMISO and FAZA function as "oxygen sensors" via the 2-nitroimidazole redox cycle.

The Causality of Selectivity:

  • Passive Diffusion: Both tracers enter cells freely.

  • Enzymatic Reduction: Intracellular nitroreductases reduce the nitro group (

    
    ) to a free radical anion (
    
    
    ).
  • The "Oxygen Switch":

    • In Normoxia: Oxygen (

      
      ) has a higher electron affinity than the nitroimidazole. It strips the electron from the radical anion, re-oxidizing the tracer back to its parent form, which then diffuses out of the cell (The "Futile Cycle").
      
    • In Hypoxia: Without

      
       to accept the electron, the radical anion undergoes further reduction to hydroxylamine and amine derivatives.[3] These reactive species covalently bind to intracellular macromolecules (proteins/DNA), becoming trapped  inside the cell.[3]
      

Selectivity Definition: Selectivity is not just binding in hypoxia; it is the absence of retention in normoxia. FMISO's failure is often its slow washout from normoxic tissue, creating "false positive" background noise.

Diagram 1: The Nitroimidazole Redox Trap Mechanism

HypoxiaMechanismcluster_NormoxiaNormoxia (>10 mmHg O2)cluster_HypoxiaHypoxia (<10 mmHg O2)Tracer[18F]Tracer(FMISO or FAZA)CellCell Membrane(Passive Diffusion)Tracer->CellRadicalNitro-Radical Anion(R-NO2•-)Cell->Radical 1e- ReductionOxygenO2 PresentRadical->OxygenReductionFurther Reduction(Nitroreductases)Radical->Reduction No O2ReoxidationRe-oxidation(Futile Cycle)Oxygen->ReoxidationReoxidation->Tracer RecyclesWashoutWashout/Clearance(No Signal)Reoxidation->WashoutBindingCovalent Bindingto Macromolecules(Signal Trapped)Reduction->Binding

Caption: The "Futile Cycle" ensures tracers only bind in low-oxygen environments. Selectivity depends on how fast the non-bound tracer washes out.

Comparative Performance Data

The following data synthesizes results from multiple preclinical and clinical comparisons (e.g., Sorger et al., J Nucl Med; Souvatzoglou et al.).

Table 1: Physicochemical & Pharmacokinetic Comparison
Feature[18F]FMISO (Reference)[18F]FAZA (Advanced)Implication for Research
Lipophilicity (LogP) ~2.6 (Lipophilic)~1.1 (Hydrophilic)FMISO diffuses into fat/tissue easily but leaves slowly. FAZA washes out rapidly.
Clearance Route Hepatobiliary (Liver/Gut)Renal (Kidneys/Bladder)FMISO obscures abdominal tumors. FAZA provides clean abdominal background.
Blood Clearance (

)
Slow (>2 hours)Fast (<1 hour)FAZA allows for earlier imaging windows.
Tumor-to-Muscle Ratio (2h) 1.2 – 1.52.0 – 3.5FAZA provides 2x higher contrast.
Tumor-to-Blood Ratio (2h) ~1.3> 3.0High blood pool activity in FMISO creates noise in vascularized tumors.
Optimal Imaging Time 2 – 4 hours p.i.1 – 2 hours p.i.FAZA increases patient throughput and comfort.
Data Interpretation
  • Absolute vs. Relative Uptake: In many head-to-head xenograft studies, FMISO shows higher absolute SUV (Standardized Uptake Value) in the tumor. However, its background muscle SUV is also high.

  • The Selectivity Verdict: FAZA often has lower absolute tumor uptake, but because its background clearance is so efficient, the contrast (Signal-to-Noise) is significantly higher. This makes FAZA more reliable for automated segmentation of hypoxic volumes (HV) in radiotherapy planning.

Experimental Protocols

To validate the selectivity of [Compound] (FAZA) against FMISO in your own lab, use these self-validating protocols.

Protocol A: In Vitro Hypoxia Specificity Assay

Goal: Confirm that uptake is strictly oxygen-dependent and not due to non-specific binding.

  • Cell Line: Use A549 or FaDu (known hypoxic cores).

  • Preparation: Seed

    
     cells/well in 6-well plates.
    
  • Incubation Conditions:

    • Normoxia: Incubator at 21%

      
      .
      
    • Hypoxia: Hypoxic chamber at 0.5% - 1.0%

      
       (Strict control required).
      
  • Tracer Administration: Add 37 kBq (1

    
    Ci) of [18F]FMISO to Group A and [18F]FAZA to Group B.
    
  • Time Course: Incubate for 1, 2, and 4 hours.

  • Harvest: Wash cells

    
     with ice-cold PBS (critical to remove unbound tracer). Lyse with 1M NaOH.
    
  • Measurement: Count lysate in Gamma Counter. Normalize to protein content.

  • Validation Check: Calculate the Hypoxia/Normoxia Ratio .

    • Success Criteria: Ratio should increase over time.[4] At 2h, FAZA ratio should be equivalent or superior to FMISO, with lower absolute counts in the Normoxia group.

Protocol B: In Vivo Preclinical Imaging Workflow

Goal: Visualize the "Washout Effect" that drives selectivity.

  • Animal Model: Tumor-bearing mice (e.g., EMT6 xenografts).

  • Injection: Intravenous tail vein injection of 10-15 MBq.

  • Acquisition (Dynamic is preferred for validation):

    • Start PET acquisition immediately upon injection (0-60 min) to observe perfusion.

    • Static Scan 1: 2 hours post-injection (Standard window).

    • Static Scan 2: 4 hours post-injection (Late window).

  • Analysis: Draw ROIs on Tumor, Muscle (contralateral thigh), and Heart (blood pool).

  • Calculation:

    Diagram 2: Experimental Decision Tree

    WorkflowStartSelect Tracer CandidateStep1In Vitro Screening(Hypoxia/Normoxia Ratio)Start->Step1Decision1Is Ratio > 3.0 at 2h?Step1->Decision1Fail1Discard Candidate(Poor Specificity)Decision1->Fail1NoStep2In Vivo Dynamic PET(0-120 min)Decision1->Step2YesAnalysisAnalyze Clearance CurvesStep2->AnalysisResultFMISOProfile: FMISOSlow WashoutHigh Liver UptakeScan Time: 3-4hAnalysis->ResultFMISOLipophilicResultFAZAProfile: FAZAFast Renal WashoutHigh T/M RatioScan Time: 1-2hAnalysis->ResultFAZAHydrophilic

    Caption: Workflow to categorize a tracer as "Gen 1" (FMISO-like) or "Gen 2" (FAZA-like) based on clearance kinetics.

    Conclusion: The "Signal-to-Noise" Victory

    While [18F]FMISO remains a viable tool for head and neck cancers (where abdominal background is irrelevant), [18F]FAZA demonstrates superior hypoxia selectivity in the broader context of drug development and whole-body oncology.

    The "supporting data" clearly favors the hydrophilic candidate:

    • Faster Clearance = Lower background noise.

    • Higher T/M Ratios = More accurate hypoxic volume segmentation.

    • Earlier Imaging = Improved clinical logistics.

    For researchers developing novel hypoxia-activated prodrugs (HAPs), using FAZA as the stratification biomarker offers a more distinct "positive/negative" selection criteria than the muddier signal often provided by FMISO.

    References
    • Sorger, D., et al. (2003). "[18F]Fluoroazomycinarabinofuranoside (18FAZA) and [18F]Fluoromisonidazole (18FMISO): a comparative study of their selective uptake in hypoxic cells and PET imaging in experimental rat tumors."[2] Nuclear Medicine and Biology.

      • Souvatzoglou, M., et al. (2007). "Hypoxia imaging with labeled nitroimidazoles: IS [18F]FAZA superior to [18F]FMISO?" Nuklearmedizin.

        • Postema, E.J., et al. (2009). "Hypoxia imaging using 18F-fluoroazomycin arabinoside (18F-FAZA): a review of the literature." Cancer Biotherapy and Radiopharmaceuticals.

          • Garg, P.K., et al. (2016). "Imaging Agents Labeled with Positron Emitters: Hypoxia Imaging." Radiology Key.

            • Peeters, S.G., et al. (2015).

              Safety Operating Guide

              Personal protective equipment for handling 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol

              Author: BenchChem Technical Support Team. Date: February 2026

              Part 1: Executive Safety Summary (Immediate Action)

              Warning: Specific Safety Data Sheets (SDS) for 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol are often unavailable or generic.[1][2] As a nitroimidazole derivative structurally related to hypoxic cell radiosensitizers (e.g., Misonidazole, Etanidazole), this compound must be handled as a suspected mutagen, carcinogen, and reproductive toxin until proven otherwise.[1]

              Core Directive: Apply Occupational Exposure Band (OEB) 3/4 containment protocols. Do not handle on an open bench.

              ParameterCritical Specification
              Primary Hazard Genotoxicity (Nitro-reduction mechanism), Skin Sensitization.[1][2]
              Physical State Likely Viscous Oil or Low-Melting Solid (Hygroscopic).[1][2]
              Containment Certified Chemical Fume Hood (Class II) or Glovebox.[1][2]
              Glove Type Double Nitrile (Outer: >0.11mm) or Silver Shield® (Laminate).[1][2]
              Respiratory P100/N100 (if powder) or OV/AG/P100 (if in solvent).[1][2]
              Inactivation 10% Bleach (Sodium Hypochlorite) followed by Thiosulfate.[1][2]

              Part 2: Hazard Identification & Mechanism (The "Why")[3][4]

              To ensure safety, one must understand the causality of the hazard. This molecule is not just an irritant; it is a "bioreductive" agent.[1][2]

              The Nitroimidazole Pharmacophore Risk

              The 2-nitroimidazole moiety is designed to undergo enzymatic reduction in hypoxic environments.[2] In a laboratory setting (aerobic), this reduction can still occur via non-specific reductases or chemical interaction, generating nitro-radical anions and hydroxylamine intermediates .[1][2]

              • Mechanism: These intermediates form covalent adducts with cellular macromolecules (DNA/RNA/Proteins), leading to potential mutagenesis.[1][2]

              • The Butanol Linker: The butan-1-ol chain increases lipophilicity compared to simple nitroimidazoles.[1][2] This enhances dermal absorption , meaning the compound can cross the skin barrier more efficiently than its parent heterocycle.[1][2]

              Chemical Incompatibility[1][2]
              • Strong Reducers: Contact with metals (Zn, Fe) or hydrides (NaBH4) can trigger rapid, exothermic decomposition.[1]

              • Strong Bases: The imidazole ring can be deprotonated, potentially altering stability.[1][2]

              Part 3: Comprehensive PPE Protocol[1][2]

              Trustworthiness in safety relies on redundancy.[1][2] The following PPE system is self-validating: if one barrier fails, a second is already in place.[1][2]

              Dermal Protection (The Double-Glove System)

              Standard latex gloves are permeable to oxygenated organic linkers (like the butanol tail).[2]

              • Inner Layer: 4-mil Nitrile (Bright color, e.g., Orange/White) - acts as a breakthrough indicator.[1][2]

              • Outer Layer: 5-8 mil Extended Cuff Nitrile (Dark color, e.g., Blue/Black) or Laminate (Silver Shield) if handling concentrated stock solutions.[1]

              • Protocol: Inspect the inner glove immediately if the outer glove is compromised.[1][2] Change outer gloves every 60 minutes or immediately after splash.[1][2]

              Respiratory & Eye Protection[2][5]
              • Primary Barrier: Engineering controls (Fume Hood) are the only acceptable primary barrier.[1][2]

              • Secondary Barrier (PPE):

                • Solids/Powders: If weighing outside a hood (strongly discouraged), a PAPR (Powered Air Purifying Respirator) with HEPA filters is required.[1][2]

                • Solutions: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with P100 pre-filters .[1][2]

              • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1][2] Note: Safety glasses are insufficient due to the risk of aerosol absorption through the lacrimal ducts.

              Body Protection[2][6][7][8]
              • Lab Coat: Tyvek® or chemically resistant, non-woven polypropylene (closed front).[1][2] Cotton coats absorb liquids and hold the mutagen against the skin.[1][2]

              • Sleeves: Disposable Tyvek sleeves taped at the wrist to bridge the gap between glove and coat.

              Part 4: Operational Handling Procedures

              Workflow Logic Diagram

              The following diagram illustrates the decision matrix for handling this compound based on its state.

              SafetyWorkflow Start Start: Handling 4-((2-Nitro-1H-imidazol...)methoxy)butan-1-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solubilized StateCheck->Liquid Weighing Weighing Protocol: Anti-static gun usage Closed balance in Hood Solid->Weighing Solubilization Solvent Choice: Avoid DMSO (Skin Penetrant) Prefer Acetonitrile/Methanol Liquid->Solubilization Weighing->Solubilization Transfer Transfer Logic: Use Luer-Lock Syringes Avoid Open Pouring Solubilization->Transfer Spill Spill Event? Transfer->Spill CleanSolid Wet Wipe (Do NOT Sweep) 10% Bleach -> Thiosulfate Spill->CleanSolid If Solid CleanLiquid Absorbent Pads -> Double Bag -> Incinerate Spill->CleanLiquid If Liquid Disposal Disposal: High Temp Incineration Spill->Disposal No Spill CleanSolid->Disposal CleanLiquid->Disposal

              Caption: Operational logic flow for minimizing exposure risk during weighing, solubilization, and spill response.

              Step-by-Step Handling Protocol
              A. Weighing (The Highest Risk Step)

              Nitroimidazole powders can be electrostatic.[1][2]

              • Setup: Place analytical balance inside the fume hood.

              • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the compound.[1][2]

              • Technique: Weigh into a tared vial. Cap the vial inside the hood immediately. Do not transport open boats across the lab.

              B. Solubilization
              • Solvent Selection: While DMSO is an excellent solvent, it is a transdermal carrier .[1][2] If the compound is dissolved in DMSO, it will penetrate nitrile gloves and skin instantly, carrying the mutagen into the bloodstream.

                • Recommendation: Use Acetonitrile or Methanol for stock solutions if chemically compatible.[1][2] If DMSO is required, use Laminate (Silver Shield) gloves.[1][2]

              • Pressure Control: When injecting solvent into a sealed vial, use a venting needle to prevent over-pressurization and aerosol spray-back.[1][2]

              C. Decontamination
              • Surface Cleaning: Wipe surfaces with 10% Sodium Hypochlorite (Bleach).[1][2] The oxidizing nature of bleach helps degrade the imidazole ring.[1][2]

              • Neutralization: Follow with 1% Sodium Thiosulfate to neutralize the bleach (preventing corrosion of stainless steel hoods) and then water.[1][2]

              Part 5: Emergency Response & Disposal[1][2]

              Spill Management

              Do NOT use a brush or broom. [1][2]

              • Evacuate: Clear the immediate area (10 ft radius).

              • Don PPE: Full Tyvek suit, double gloves, respiratory protection.[1][2]

              • Contain:

                • Liquid: Cover with absorbent pads (chem-mats).[1][2]

                • Solid: Cover with wet paper towels (to prevent dust) then scoop.[1][2]

              • Clean: Apply 10% Bleach solution.[1][2] Wait 15 minutes. Wipe up.[1][2][3][4]

              Disposal
              • Classification: Cytotoxic/Genotoxic Waste.[1][2]

              • Method: High-temperature incineration (>1000°C).[1][2]

              • Labeling: Must be clearly labeled "Suspected Mutagen/Carcinogen" – Do not mix with general solvent waste streams.[1][2]

              Part 6: References

              • National Institute for Occupational Safety and Health (NIOSH). (2016).[1][2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1][2] Centers for Disease Control and Prevention.[1][2] [Link]

              • Overgaard, J. (2011).[1][2] Hypoxic modification of radiotherapy in squamous cell carcinoma of the head and neck - A systematic review and meta-analysis.[1][2] Radiotherapy and Oncology, 100(1), 22-32.[1][2] (Provides context on Nitroimidazole toxicity mechanisms). [Link]

              • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Controlling Occupational Exposure to Hazardous Drugs.[1][2][Link]

              • ECHA (European Chemicals Agency). Information on Chemicals - Imidazoles and Nitro compounds.[1][2] (General hazard classification logic for nitro-aromatics). [Link]

              Sources

              ×

              Disclaimer and Information on In-Vitro Research Products

              Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.